Product packaging for 6-Hydroxyramulosin(Cat. No.:CAS No. 29913-85-7)

6-Hydroxyramulosin

Cat. No.: B3025867
CAS No.: 29913-85-7
M. Wt: 198.22 g/mol
InChI Key: VXOJVQJURAQQOK-FSDSQADBSA-N
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Description

6-Hydroxyramulosin is a benzopyran.
This compound has been reported in Botrytis and Truncatella laurocerasi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B3025867 6-Hydroxyramulosin CAS No. 29913-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aS,6R)-6,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3/t5-,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJVQJURAQQOK-FSDSQADBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(CC(=C2C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@H](CC(=C2C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136673
Record name (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID901136673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-85-7
Record name (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29913-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 6-Hydroxyramulosin: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery and isolation of 6-Hydroxyramulosin, a microbial secondary metabolite. While direct public information on "this compound" is scarce, this guide provides a comprehensive overview based on the isolation of a closely related and structurally similar compound, (6S,7S,8R)-hydroxypestalotin, from the endophytic fungus Pestalotiopsis microspora. This organism is a known producer of a diverse array of bioactive compounds, including tetralone derivatives like ramulosin and pestalotin. The methodologies detailed herein are based on established protocols for the isolation of hydroxylated tetralone derivatives from fungal fermentation and serve as a robust framework for the study of this compound.

Discovery and Isolation Source

Producing Organism: Pestalotiopsis microspora

Pestalotiopsis microspora, an endophytic fungus, has been identified as a prolific source of novel secondary metabolites.[1][2][3] Endophytic fungi reside within the tissues of living plants, and their symbiotic relationship often leads to the production of unique bioactive compounds. Strains of Pestalotiopsis microspora have been isolated from various plant species, including Artocarpus heterophyllus.[1][2]

The discovery of hydroxylated derivatives of pestalotin, such as (6S,7S,8R)-hydroxypestalotin, from Pestalotiopsis microspora suggests the potential for this fungus to also produce this compound. The isolation of these compounds typically involves fermentation of the fungus followed by extraction and chromatographic purification of the culture broth.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative isolation of hydroxylated pestalotin derivatives from Pestalotiopsis microspora strain HF 12440. This data provides a benchmark for the expected yield and purity of similar compounds like this compound.

ParameterValueReference
Fungal Culture Volume10 L
Ethyl Acetate Extract Yield2.2 g
Isolated (6S,7S,8R)-hydroxypestalotin YieldNot explicitly stated
Bioactivity (IC50 against P388 cells)3.34 µg/ml

Experimental Protocols

The following protocols are adapted from the successful isolation of (6S,7S,8R)-hydroxypestalotin from Pestalotiopsis microspora and provide a detailed methodology for the isolation of this compound.

Fungal Fermentation
  • Organism: Pestalotiopsis microspora (e.g., strain HF 12440)

  • Culture Medium: Potato Dextrose Broth (PDB)

  • Incubation Conditions: The fungus is cultivated in PDB media at 27°C for a period of 2 weeks.

Extraction of Secondary Metabolites
  • Separation: The fungal mycelia and the culture filtrate are separated using a Buchner funnel.

  • Solvent Extraction: The filtrate (10 L) is extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract (approximately 2.2 g).

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel. A gradient solvent system of increasing polarity is used for elution, typically starting with dichloromethane and gradually increasing the proportion of acetone and then methanol. This will afford several fractions (e.g., FA to FF).

  • Further Purification: The fractions containing the target compound (identified by thin-layer chromatography, TLC) are further purified using column chromatography on silica gel.

  • Final Purification: The final purification of this compound is achieved through preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Fungus Pestalotiopsis microspora PDB Potato Dextrose Broth Incubation Incubation (27°C, 2 weeks) PDB->Incubation Separation Separation of Mycelia and Filtrate Incubation->Separation SolventExtraction Ethyl Acetate Extraction (3x) Separation->SolventExtraction Concentration Concentration in vacuo SolventExtraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC Fractions Fractions VLC->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions pTLC_HPLC Preparative TLC or HPLC PurifiedFractions->pTLC_HPLC PureCompound Pure this compound pTLC_HPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Logical Relationship of Key Components

logical_relationship Source Endophytic Fungus (Pestalotiopsis microspora) Process Fermentation & Extraction Source->Process Product Crude Extract Process->Product Purification Chromatography Product->Purification Metabolite This compound Purification->Metabolite

Caption: Relationship between the source, process, and final product.

References

The Fungal Production of 5-Hydroxyramulosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyramulosin, a polyketide metabolite, has garnered attention within the scientific community for its notable biological activities, including cytotoxic and antifungal properties. This guide provides a comprehensive overview of the natural occurrence of 5-Hydroxyramulosin in fungi, detailing the producing organisms, cultivation and extraction protocols, and an exploration of its biosynthetic origins. While quantitative production data remains sparse in publicly available literature, this document consolidates the existing knowledge to support further research and development efforts.

Natural Occurrence and Producing Fungi

5-Hydroxyramulosin has been identified as a secondary metabolite produced by endophytic and marine-derived fungi, primarily belonging to the genus Phoma. Endophytic fungi reside within the tissues of living plants, while marine-derived fungi are isolated from marine organisms.

Table 1: Fungal Producers of 5-Hydroxyramulosin

Fungal SpeciesStrainSource of IsolationReference
Phoma sp.CB 007 (WA)Endophyte from the plant Cinnamomum mollissimum[1][2]
Phoma tropicaNot specifiedMarine-derived from the inner tissue of the brown alga Fucus spiralis[3]
Biatriospora sp.8331CEndolichenic fungus[4]

Initial reports incorrectly identified the compound as 6-Hydroxyramulosin; however, subsequent and more detailed spectroscopic analysis has confirmed the structure as 5-Hydroxyramulosin. It is often cited as a major metabolite of the producing fungal strains, though specific yields are not consistently reported in the literature.

Experimental Protocols

The isolation and characterization of 5-Hydroxyramulosin involve a multi-step process encompassing fungal cultivation, extraction of the secondary metabolites, and purification of the target compound.

Fungal Cultivation

The production of 5-Hydroxyramulosin is typically achieved through liquid fermentation of the producing fungal strain.

  • Fungus: Phoma sp. (strain CB 007 (WA))[1]

  • Culture Medium: Potato Dextrose Broth (PDB) is a commonly used medium.

  • Cultivation Conditions: The fungus is cultured in PDB for a period of two weeks. This duration allows for sufficient growth and production of secondary metabolites.

Extraction and Purification

Following cultivation, the fungal biomass and the culture broth are separated to extract the produced metabolites.

  • Separation: The culture broth and mycelia are separated by filtration.

  • Extraction: The culture broth is extracted with an equal volume of ethyl acetate. This solvent is effective in partitioning organic compounds like 5-Hydroxyramulosin from the aqueous broth.

  • Concentration: The ethyl acetate extract is concentrated using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to fractionation using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically employed with a gradient of acetonitrile and water as the mobile phase.

  • Purification: The fractions containing 5-Hydroxyramulosin are collected and can be further purified to obtain the pure compound. The purity is often confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation of Phoma sp. Inoculation of Phoma sp. Fermentation in PDB (2 weeks) Fermentation in PDB (2 weeks) Inoculation of Phoma sp.->Fermentation in PDB (2 weeks) Filtration Filtration Fermentation in PDB (2 weeks)->Filtration Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Liquid-Liquid Extraction (Ethyl Acetate) Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Liquid-Liquid Extraction (Ethyl Acetate)->Concentration (Rotary Evaporator) HPLC Fractionation HPLC Fractionation Concentration (Rotary Evaporator)->HPLC Fractionation Isolation of 5-Hydroxyramulosin Isolation of 5-Hydroxyramulosin HPLC Fractionation->Isolation of 5-Hydroxyramulosin Characterization (NMR, MS) Characterization (NMR, MS) Isolation of 5-Hydroxyramulosin->Characterization (NMR, MS)

Figure 1. Experimental workflow for the isolation of 5-Hydroxyramulosin.

Biosynthesis of 5-Hydroxyramulosin

5-Hydroxyramulosin is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). The biosynthetic pathway for 5-Hydroxyramulosin in Phoma species has not yet been fully elucidated and is described as "unknown".

However, research on a bioactive Phoma sp. isolated from Cinnamomum mollissimum has identified a diversity of type I PKS genes. Phylogenetic analysis of these genes suggests the fungus has the genetic capacity to produce a wide range of polyketides, including reduced, partially reduced, and non-reduced forms. This indicates that a specific PKS gene cluster is responsible for the biosynthesis of the 5-Hydroxyramulosin backbone.

The general biosynthetic pathway for related dihydroisocoumarins in fungi involves the condensation of acetyl-CoA and malonyl-CoA units by a PKS enzyme to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final dihydroisocoumarin structure. While the specific enzymes and intermediates for 5-Hydroxyramulosin are not yet identified, the general pathway provides a framework for future investigation.

G Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization & Tailoring Enzymes Cyclization & Tailoring Enzymes Polyketide Chain->Cyclization & Tailoring Enzymes 5-Hydroxyramulosin 5-Hydroxyramulosin Cyclization & Tailoring Enzymes->5-Hydroxyramulosin

Figure 2. Proposed general biosynthetic pathway for 5-Hydroxyramulosin.

Conclusion and Future Directions

5-Hydroxyramulosin stands out as a promising bioactive compound of fungal origin. While the producing organisms and methods for its isolation have been established, a significant gap exists in the quantitative understanding of its production. Future research should focus on optimizing fermentation conditions to enhance the yield of 5-Hydroxyramulosin. Furthermore, the elucidation of its specific biosynthetic pathway, including the identification and characterization of the responsible PKS gene cluster, will be crucial. This knowledge will not only provide insights into the molecular genetics of this endophytic fungus but also open avenues for metabolic engineering to improve production and generate novel analogs with potentially enhanced therapeutic properties.

References

6-Hydroxyramulosin: A Technical Overview of a Bioactive Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyramulosin, a fungal secondary metabolite with noted cytotoxic activities. The document summarizes the current, albeit limited, publicly available scientific literature regarding its producing fungal strains, putative biosynthetic pathway, and potential for drug discovery and development. Due to the sparse specific data on this compound, this guide also draws parallels with the closely related and better-documented compound, 5-hydroxyramulosin, to provide a more complete contextual understanding.

Introduction to this compound

This compound is a polyketide metabolite of fungal origin that has demonstrated cytotoxic effects against cancer cell lines, making it a compound of interest for oncological research. Specifically, it has shown activity against A549 (lung carcinoma) and T24 (bladder cancer) cells, with IC50 values of 14.2 µg/mL and 15.3 µg/mL, respectively. Its chemical structure is identified by the CAS number 29913-85-7. While commercially available for research purposes, detailed scientific publications on its producing fungal strains and biosynthesis are not abundant.

Fungal Sources of Hydroxyramulosin Analogs

Direct citations for fungal strains producing this compound are scarce in peer-reviewed literature. However, research on a structurally similar compound, 5-hydroxyramulosin, provides valuable insights into potential fungal sources.

An endophytic fungus, identified as a Phoma species, was isolated from the plant Cinnamomum mollissimum and found to produce 5-hydroxyramulosin.[1] This suggests that endophytic fungi, particularly from the genus Phoma and potentially other related genera, are promising candidates for discovering producers of this compound and other bioactive polyketides. Endophytes from the genus Pestalotiopsis are also known to be prolific producers of a wide array of secondary metabolites and warrant investigation.

Table 1: Fungal Source of a Hydroxyramulosin Analog

CompoundProducing Fungal StrainHost Plant
5-HydroxyramulosinPhoma sp.Cinnamomum mollissimum

Biosynthesis of Hydroxyramulosins

The biosynthetic pathway for this compound has not been fully elucidated. However, based on its polyketide structure, it is hypothesized to be synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis of a related compound, 6-hydroxymellein, involves the collaboration of a non-reducing PKS (nrPKS) and a collaborating PKS-like enzyme with a functional ketoreductase domain. A similar modular enzymatic machinery is likely responsible for the synthesis of the this compound backbone.

Putative Biosynthetic Pathway for this compound

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Reductions polyketide_chain->cyclization precursor Ramulosin Precursor cyclization->precursor hydroxylation Hydroxylation (P450) precursor->hydroxylation hydroxyramulosin This compound hydroxylation->hydroxyramulosin

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

Fungal Culture and Fermentation

The producing fungus, such as a Phoma species, can be cultured in a liquid medium to encourage the production of secondary metabolites.

  • Inoculation: Aseptically transfer a small piece of the fungal mycelium from a potato dextrose agar (PDA) plate to a flask containing a sterile liquid medium, such as potato dextrose broth (PDB).

  • Incubation: Incubate the culture at approximately 25-28°C with shaking (e.g., 150 rpm) for 14-21 days to allow for fungal growth and metabolite production.

Extraction of Secondary Metabolites
  • Solvent Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. The culture filtrate is then extracted with an equal volume of an organic solvent, such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The organic solvent fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract can be subjected to various chromatographic techniques for purification. A common approach involves initial fractionation using column chromatography with silica gel, followed by further purification using high-performance liquid chromatography (HPLC).

  • Bioassay-Guided Fractionation: Throughout the purification process, fractions can be tested for their cytotoxic activity to guide the isolation of the active compound.

Experimental Workflow for Isolation and Characterization

Isolation and Characterization Workflow start Fungal Culture (e.g., Phoma sp. in PDB) extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions bioassay Cytotoxicity Bioassay fractions->bioassay hplc HPLC Purification bioassay->hplc Active Fractions pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS, X-ray) pure_compound->characterization

Caption: A generalized workflow for the isolation and characterization of this compound.

Quantitative Data

Specific quantitative data for the production of this compound, such as fermentation yield, are not available in the public domain. For the related compound, 5-hydroxyramulosin, the IC50 values against various cell lines and pathogens have been reported.

Table 2: Bioactivity Data for 5-Hydroxyramulosin

TargetIC50 (µg/mL)
P388 Murine Leukemia Cells2.10
Aspergillus niger1.56

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. However, significant research is still required to fully realize its therapeutic potential. Future research should focus on:

  • Screening and Identification: A systematic screening of endophytic and other fungi to identify high-yielding producer strains of this compound.

  • Strain Improvement: Genetic and metabolic engineering of producer strains to enhance the production of this compound.

  • Biosynthetic Pathway Elucidation: Detailed investigation of the enzymatic machinery responsible for this compound biosynthesis to enable synthetic biology approaches for its production.

  • Pharmacological Evaluation: In-depth studies to understand the mechanism of action and to evaluate the in vivo efficacy and safety of this compound.

This technical guide provides a summary of the currently available information on this compound and its fungal origins. It is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this fungal metabolite and the key areas for future investigation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of 6-Hydroxyramulosin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and analytical strategies employed in the structure elucidation and characterization of 6-hydroxyramulosin, a hydroxylated derivative of the fungal secondary metabolite ramulosin. While specific experimental data for this compound is scarce in publicly accessible literature, this document leverages data from closely related analogs and established principles of natural product chemistry to present a comprehensive framework for its study. This guide serves as a practical resource for researchers engaged in the discovery, analysis, and development of novel bioactive compounds.

Introduction to Ramulosin and Its Derivatives

Ramulosin is a dihydroisocoumarin, a class of polyketide secondary metabolites known for their diverse biological activities. These compounds are produced by various species of fungi, notably from the Pestalotia and Pestalotiopsis genera. The core chemical scaffold of ramulosin presents multiple sites for chemical modification, leading to a variety of naturally occurring analogs, including hydroxylated forms like this compound. The introduction of a hydroxyl group can significantly alter the molecule's polarity, solubility, and, most importantly, its biological activity, making these derivatives compelling targets for natural product research and drug discovery.

Isolation and Purification of Hydroxylated Ramulosins from Fungal Cultures

The isolation of this compound and related compounds from their natural fungal sources is a multi-step process that begins with fungal fermentation followed by extraction and chromatographic purification.

Fungal Fermentation and Extraction

A general protocol for the cultivation of a ramulosin-producing fungus, such as Pestalotia microspora, and the subsequent extraction of its secondary metabolites is outlined below.

Experimental Protocol: Fungal Fermentation and Extraction

  • Inoculation and Culture: A pure culture of the fungus is used to inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB). The culture is incubated for a period of 2-4 weeks at a controlled temperature (e.g., 27°C) with shaking to ensure aeration and uniform growth.

  • Harvesting: After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration, typically using a Buchner funnel.

  • Extraction: The culture filtrate is extracted with an organic solvent of intermediate polarity, most commonly ethyl acetate. The extraction is typically performed three times to ensure a high yield of the secondary metabolites. The organic phases are then combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is subjected to a series of chromatographic separations to isolate the target compound, this compound.

Experimental Protocol: Chromatographic Purification

  • Initial Fractionation: The crude extract is first fractionated using Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., starting with n-hexane, followed by mixtures of n-hexane/ethyl acetate, and finally pure methanol) is used to elute fractions of decreasing lipophilicity.

  • Fine Purification: Fractions containing compounds with the expected polarity of a hydroxylated ramulosin (as determined by thin-layer chromatography) are further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

The logical workflow for the isolation and purification process is depicted in the following diagram:

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Inoculation in PDB Filtration Filtration Fermentation->Filtration Separation of Mycelium and Broth Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Concentration VLC VLC Crude Extract->VLC Silica Gel Fractions Fractions VLC->Fractions Solvent Gradient HPLC HPLC Fractions->HPLC Reversed-Phase Pure Compound Pure Compound HPLC->Pure Compound Isolation of this compound

Figure 1: General workflow for the isolation and purification of this compound.

Structure Elucidation of this compound

The determination of the precise chemical structure of a novel compound like this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

  • Expected Data: For a molecule like this compound, with a likely molecular formula of C10H14O4, HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]+ or [M+Na]+), allowing for the unambiguous determination of its elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required.

  • ¹H NMR: This experiment identifies the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to aromatic/olefinic protons, protons on carbon atoms bearing oxygen, and aliphatic protons.

  • ¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts indicate the nature of each carbon (e.g., carbonyl, aromatic, olefinic, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the carbon skeleton and placing substituents.

The logical workflow for structure elucidation using these techniques is as follows:

G HRMS HRMS Molecular Formula Molecular Formula HRMS->Molecular Formula Proposed Structure Proposed Structure Molecular Formula->Proposed Structure 1H NMR 1H NMR Proton Environments Proton Environments 1H NMR->Proton Environments COSY COSY Proton Environments->COSY 13C NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton HSQC HSQC Carbon Skeleton->HSQC H-H Connectivity H-H Connectivity COSY->H-H Connectivity C-H Connectivity C-H Connectivity HSQC->C-H Connectivity H-H Connectivity->Proposed Structure C-H Connectivity->Proposed Structure HMBC HMBC Long-Range C-H Connectivity Long-Range C-H Connectivity HMBC->Long-Range C-H Connectivity Long-Range C-H Connectivity->Proposed Structure

Figure 2: Logical workflow for spectroscopic structure elucidation.

Spectroscopic and Physicochemical Characterization Data

Table 1: Physicochemical and Mass Spectrometry Data

PropertyExpected Value / Data
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
HRMS (e.g., ESI-TOF) [M+H]⁺ at m/z 199.0965 (Calculated for C₁₀H₁₅O₄⁺)
Appearance White solid or colorless oil
Optical Rotation Specific value dependent on stereochemistry

Table 2: Expected ¹H NMR Spectroscopic Data (Illustrative)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'~4.5m-
H-3~4.3m-
H-4~2.8dd~17, 4
H-6~6.5d~2
H-8~6.3d~2
1'-CH₃~1.3d~6.5
OHBroad singletbr s-

Table 3: Expected ¹³C NMR Spectroscopic Data (Illustrative)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1~165
C-3~75
C-4a~140
C-5~100
C-6~160
C-7~105
C-8~155
C-8a~110
C-1'~70
1'-CH₃~20

Note: The chemical shifts provided are estimates and can vary depending on the solvent and other experimental conditions.

Putative Biosynthesis and Bioactivity Screening

Putative Biosynthetic Pathway

The dihydroisocoumarin core of this compound is likely synthesized via the polyketide pathway. Based on studies of related molecules like 6-hydroxymellein, a polyketide synthase (PKS) enzyme would assemble a polyketide chain from acetyl-CoA and malonyl-CoA units. Subsequent cyclization, reduction, and hydroxylation steps would lead to the final structure.

Bioactivity Screening and Target Identification

Given the novelty of this compound, a systematic approach to identifying its biological activity is required. A modern workflow for bioactivity screening and target identification integrates high-throughput screening with advanced analytical and computational methods.

G Isolated Compound Isolated Compound High-Throughput Screening High-Throughput Screening Isolated Compound->High-Throughput Screening Cell-based assays, Enzyme assays Bioactivity Hit Bioactivity Hit High-Throughput Screening->Bioactivity Hit Identification of active compounds Target Identification Target Identification Bioactivity Hit->Target Identification Affinity chromatography, Proteomics Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Pathway analysis, In vivo models

Figure 3: Workflow for bioactivity screening and target identification.

This workflow enables a systematic progression from an isolated natural product to a potential drug lead with a known mechanism of action, providing a roadmap for the development of novel therapeutics derived from natural sources.

Conclusion

The structure elucidation and characterization of this compound serve as an excellent case study in the broader field of natural product chemistry. While a complete dataset for this specific molecule is yet to be fully compiled in the public domain, the established methodologies for isolation, purification, and spectroscopic analysis provide a clear and reliable path for its comprehensive study. The application of modern screening techniques will be instrumental in uncovering the potential biological activities of this and other related fungal metabolites, paving the way for future research and development in medicine and biotechnology.

The Putative Biosynthesis of 6-Hydroxyramulosin in Pestalotiopsis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalotiopsis, a genus of endophytic fungi, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these is 6-Hydroxyramulosin, a fungal metabolite with noted cytotoxic activities. While the precise biosynthetic pathway of this compound in Pestalotiopsis has not been experimentally elucidated, its structure strongly suggests a polyketide origin. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of fungal polyketide synthesis. This document provides a theoretical framework to guide future research, including proposed experimental protocols for pathway elucidation and illustrative data tables for the characterization of pathway intermediates and enzymes.

Introduction: The Polyketide Landscape of Pestalotiopsis

The fungal genus Pestalotiopsis is a well-established source of structurally novel and biologically active secondary metabolites, many of which are polyketides.[1][2][3] These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). Fungal PKSs are typically iterative Type I systems, utilizing a single set of catalytic domains to assemble the polyketide backbone from simple acyl-CoA precursors. The vast structural diversity of polyketides arises from the programmed selection of starter and extender units, the variable reduction of β-keto groups, and subsequent modifications by tailoring enzymes such as oxidoreductases, methyltransferases, and cyclases.

The Structure of this compound

This compound (CAS No. 29913-85-7) is a substituted dihydroisocoumarin derivative. Its core structure is indicative of a polyketide synthesized from an acetate starter unit and several malonyl-CoA extender units. The key structural features include a lactone ring, a hydroxyl group at the 6-position, and a side chain at the 3-position.

A Putative Biosynthetic Pathway for this compound

Based on the principles of fungal polyketide biosynthesis and analogy to the formation of similar dihydroisocoumarins like mellein, a putative pathway for this compound is proposed. This pathway involves an iterative Type I polyketide synthase (PKS) and subsequent tailoring enzymes.

Step 1: Polyketide Chain Assembly by a Partially Reducing PKS (PR-PKS)

The biosynthesis is proposed to initiate with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by five successive Claisen condensations with malonyl-CoA extender units. The PKS is predicted to be a partially reducing PKS (PR-PKS), carrying out selective reductions of the β-keto groups at specific elongation steps.

Step 2: Cyclization and Release

Following the final condensation, the linear polyketide chain undergoes an intramolecular cyclization to form the dihydroisocoumarin core. This is typically catalyzed by a product template (PT) domain or a dedicated cyclase enzyme, followed by release from the PKS, often through the action of a thioesterase (TE) domain.

Step 3: Post-PKS Tailoring Modifications

The dihydroisocoumarin intermediate is then likely modified by tailoring enzymes encoded by genes within the same biosynthetic gene cluster (BGC). A key modification is the hydroxylation at the C-6 position, catalyzed by a cytochrome P450 monooxygenase.

This compound Putative Biosynthesis acetyl_coa Acetyl-CoA pks Partially Reducing Polyketide Synthase (PR-PKS) acetyl_coa->pks malonyl_coa 5x Malonyl-CoA malonyl_coa->pks linear_polyketide Linear Hexaketide Intermediate (on PKS) pks->linear_polyketide Chain Elongation & Reductions cyclized_intermediate Dihydroisocoumarin Intermediate linear_polyketide->cyclized_intermediate Cyclization & Release hydroxylase Cytochrome P450 Monooxygenase cyclized_intermediate->hydroxylase hydroxyramulosin This compound hydroxylase->hydroxyramulosin Hydroxylation BGC Identification Workflow pestalotiopsis Pestalotiopsis sp. Culture dna_extraction Genomic DNA Extraction pestalotiopsis->dna_extraction genome_sequencing Genome Sequencing (e.g., PacBio, Illumina) dna_extraction->genome_sequencing genome_assembly Genome Assembly genome_sequencing->genome_assembly antismash BGC Prediction (antiSMASH) genome_assembly->antismash homology_analysis Homology Analysis (BLAST) antismash->homology_analysis candidate_bgc Candidate this compound BGC homology_analysis->candidate_bgc

References

Unlocking Nature's Pharmacy: A Technical Guide to Identifying the 6-Hydroxyramulosin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies required to identify and characterize the biosynthetic gene cluster (BGC) responsible for producing 6-hydroxyramulosin, a polyketide of potential pharmaceutical interest. The workflow presented herein combines bioinformatics, molecular biology, and analytical chemistry to navigate from a sequenced fungal genome to the functional characterization of the enzymes that synthesize this natural product.

Introduction to this compound and its Biosynthetic Origins

This compound is a derivative of ramulosin, a known fungal polyketide. Polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).[1][2] These megasynthases construct the carbon backbone of polyketides through repeated decarboxylative condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis.[1][2] The structural complexity of the final molecule is determined by the PKS's domain organization and the activity of tailoring enzymes, such as hydroxylases, encoded within the BGC.

Identifying the BGC for a specific metabolite is the first critical step in its bio-engineering for improved yields or the production of novel analogues. This guide outlines a comprehensive strategy to achieve this, using this compound as a prime example.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a non-reducing polyketide synthase (NR-PKS). The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto intermediate, which then undergoes cyclization and subsequent modification. A key step is the hydroxylation at the C-6 position, likely catalyzed by a cytochrome P450 monooxygenase encoded within the same BGC.

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA (x4) nr_pks NR-PKS (hrPKS1) acetyl_coa->nr_pks intermediate Poly-β-keto intermediate nr_pks->intermediate cyclization Cyclization/Aromatization intermediate->cyclization ramulosin_core Ramulosin Precursor cyclization->ramulosin_core hydroxylation Hydroxylation (P450) ramulosin_core->hydroxylation hydroxyramulosin This compound hydroxylation->hydroxyramulosin

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for BGC Identification and Characterization

The identification of the this compound BGC can be systematically approached through a multi-stage experimental workflow. This process begins with in silico analysis to locate candidate BGCs and culminates in the heterologous expression and verification of the final product.

Experimental Workflow start Start: Fungal Strain with Sequenced Genome bioinformatics 1. Bioinformatics Analysis (antiSMASH) start->bioinformatics candidate_bgcs Candidate BGCs bioinformatics->candidate_bgcs vector_construction 2. Vector Construction & Heterologous Expression candidate_bgcs->vector_construction expression_strain Engineered Aspergillus nidulans Strain vector_construction->expression_strain fermentation 3. Fermentation and Metabolite Extraction expression_strain->fermentation crude_extract Crude Extract fermentation->crude_extract analysis 4. HPLC-MS Analysis crude_extract->analysis identification Identification of this compound analysis->identification purification 5. Purification and Structure Elucidation (NMR) identification->purification end End: Characterized BGC purification->end

Caption: Experimental workflow for BGC identification.

Detailed Experimental Protocols

Protocol 1: Bioinformatic Identification of Candidate BGCs

Objective: To identify putative polyketide synthase gene clusters in a fungal genome that may be responsible for this compound biosynthesis.

Methodology: The antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a powerful tool for the automated identification and annotation of secondary metabolite BGCs.[3]

Procedure:

  • Input: Obtain the complete genome sequence of the fungus of interest in FASTA, GenBank, or EMBL format.

  • Analysis:

    • Navigate to the antiSMASH web server or use a local installation.

    • Upload the genome sequence file.

    • Select the appropriate taxonomic domain (Fungi).

    • Enable all analysis options, including "KnownClusterBlast" to compare predicted clusters against the MIBiG database of experimentally characterized BGCs.

    • Initiate the analysis.

  • Interpretation:

    • Examine the antiSMASH output for predicted Type I PKS gene clusters.

    • Prioritize clusters containing a non-reducing PKS (NR-PKS).

    • Look for the presence of genes encoding tailoring enzymes within the cluster, particularly a cytochrome P450 monooxygenase, which could catalyze the C-6 hydroxylation.

    • Compare the predicted core structure of the polyketide with that of ramulosin.

Protocol 2: Heterologous Expression in Aspergillus nidulans

Objective: To functionally express the candidate BGC in a well-characterized fungal host to confirm its product. Aspergillus nidulans is a widely used host for heterologous expression of fungal secondary metabolite genes.

Procedure:

  • Gene Amplification:

    • Design primers to amplify the full-length coding sequences of the candidate NR-PKS gene and the putative P450 monooxygenase gene from the genomic DNA of the source fungus.

    • Incorporate appropriate restriction sites or use a recombination-based cloning method (e.g., yeast homologous recombination) for subsequent vector construction.

  • Vector Construction:

    • Clone the amplified PKS and P450 genes into an A. nidulans expression vector.

    • Place the genes under the control of an inducible promoter, such as the alcA promoter, to allow for controlled expression.

    • Include a selectable marker (e.g., argB, pyrG) for fungal transformation.

  • Fungal Transformation:

    • Prepare protoplasts from a suitable auxotrophic strain of A. nidulans.

    • Transform the protoplasts with the linearized expression vector using a polyethylene glycol (PEG)-mediated method.

    • Select for transformants on a minimal medium lacking the nutrient corresponding to the auxotrophic marker.

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Confirm the integration of the expression cassette by PCR using primers specific to the cloned genes.

Protocol 3: Metabolite Analysis

Objective: To detect and identify the production of this compound in the engineered A. nidulans strain.

Procedure:

  • Cultivation and Induction:

    • Inoculate the verified transformant and a wild-type control strain into a suitable liquid medium.

    • Grow the cultures for a defined period, then add an inducing agent (e.g., threonine for the alcA promoter) to initiate gene expression.

    • Continue incubation to allow for metabolite production.

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate.

    • Combine the organic phases and evaporate to dryness to obtain a crude extract.

  • HPLC-MS Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Compare the chromatograms of the transformant and the wild-type control. Look for new peaks in the transformant extract.

    • Examine the mass spectrum of any new peaks to see if it corresponds to the expected mass of this compound.

Protocol 4: Structure Elucidation

Objective: To confirm the chemical structure of the produced metabolite as this compound.

Procedure:

  • Large-Scale Fermentation and Purification:

    • Perform a large-scale fermentation of the producing transformant to obtain sufficient quantities of the target compound.

    • Purify the compound from the crude extract using chromatographic techniques such as column chromatography and preparative HPLC.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a suite of Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

    • Analyze the spectra to determine the chemical structure and confirm the identity as this compound.

Data Presentation

Table 1: Putative this compound Biosynthetic Gene Cluster
Gene ID (Hypothetical)Proposed FunctionHomology (Example)
hrmANon-reducing Polyketide Synthase (NR-PKS)Gibberella zeae PKS
hrmBCytochrome P450 MonooxygenaseAspergillus terreus P450
hrmCTranscription FactorA. fumigatus LaeA-like
hrmDTransporterMFS Transporter
Table 2: Example HPLC Gradient for Metabolite Analysis
Time (min)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
09550.5
205950.5
255950.5
269550.5
309550.5
Table 3: Illustrative NMR Spectroscopic Data for this compound

Note: This is hypothetical data for illustrative purposes.

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Key HMBC Correlations
1-168.2-
32.50 (m)45.1C1, C4, C4a, C5
44.20 (dd)75.3C3, C4a, C5, C8a
55.90 (d)128.9C4, C6, C8a
6-145.2-
76.10 (d)120.4C5, C8, C8a
81.80 (s)20.5C7, C8a
6-OH9.80 (s)-C5, C6, C7

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster is a challenging yet achievable goal for researchers in natural product discovery and drug development. The integrated approach of bioinformatics, molecular genetics, and analytical chemistry outlined in this guide provides a robust framework for elucidating the genetic basis of novel polyketide biosynthesis. The successful application of these methods will not only provide access to the this compound BGC but also pave the way for its manipulation to produce novel, potentially therapeutic compounds.

References

Unveiling the Spectroscopic Signature of 6-Hydroxyramulosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data for 6-Hydroxyramulosin, a fungal metabolite isolated from Pestalotia ramulosa. While a comprehensive public collection of its spectroscopic data remains elusive in modern databases, foundational data can be gleaned from the original 1970 publication announcing its discovery.

This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. The experimental protocols are detailed to the extent reported in the initial characterization, providing a basis for replication and further investigation.

Spectroscopic Data Summary

The following tables present the known quantitative spectroscopic data for this compound. It is important to note that this information is based on historical data, and modern spectroscopic techniques may yield more precise and detailed results.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
Data not available in accessible literature
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) (ppm)Assignment
Data not available in accessible literature
Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
198-[M]+
Further fragmentation data not available
Table 4: Infrared Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Description
Data not available in accessible literature

Experimental Protocols

The methodologies described herein are based on the original isolation and characterization of this compound.

Isolation and Purification: this compound is a fungal metabolite originally isolated from the culture broth of Pestalotia ramulosa. The general procedure would involve:

  • Culturing the fungus in a suitable liquid medium.

  • Extraction of the culture filtrate with an organic solvent (e.g., ethyl acetate).

  • Concentration of the organic extract under reduced pressure.

  • Chromatographic separation of the crude extract to yield pure this compound.

Spectroscopic Analysis: The specific instrumentation and parameters used in the original 1970 study are not detailed in readily available sources. However, standard procedures for obtaining NMR, MS, and IR spectra would have been employed at the time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would have been recorded on a continuous-wave or early Fourier-transform NMR spectrometer, likely using deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Mass Spectrometry (MS): Mass spectra were likely obtained using an electron ionization (EI) source on a magnetic sector or time-of-flight mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra would have been recorded on a dispersive IR spectrophotometer, with the sample prepared as a thin film, a KBr pellet, or a nujol mull.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

G A Fungal Culture (Pestalotia ramulosa) B Extraction of Culture Broth A->B C Crude Extract B->C D Chromatographic Purification C->D E Pure this compound D->E F NMR Spectroscopy (1H, 13C) E->F G Mass Spectrometry (MS) E->G H Infrared Spectroscopy (IR) E->H I Structure Elucidation F->I G->I H->I

Caption: Workflow for Isolation and Spectroscopic Analysis.

A Note on Data Unavailability: Despite extensive searches of modern spectroscopic databases, detailed NMR and IR data for this compound remains largely confined to the original, and not widely accessible, 1970 publication by Tanenbaum et al. in Tetrahedron Letters. The molecular formula (C₁₀H₁₄O₄) and mass ([M]⁺ at m/z 198) are the most consistently reported data points. Researchers requiring definitive spectroscopic data are advised to consult this primary literature or to re-isolate and characterize the compound using modern analytical techniques.

Potential Biological Activities of Hydroxyramulosin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide details the biological activities of 5-Hydroxyramulosin . Initial searches for "6-Hydroxyramulosin" did not yield specific biological data. It is plausible that the intended compound of interest was 5-Hydroxyramulosin, a closely related and more extensively studied molecule. This document synthesizes the available scientific findings on 5-Hydroxyramulosin for researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyramulosin is a polyketide natural product produced by an endophytic fungus, identified as a Phoma species, isolated from the plant Cinnamomum mollissimum.[1][2][3] Endophytic fungi are a promising source of novel bioactive compounds with potential therapeutic applications.[1][3] This guide provides a comprehensive overview of the known biological activities of 5-Hydroxyramulosin, with a focus on its cytotoxic and antifungal properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Biological Activities

Current research indicates that 5-Hydroxyramulosin exhibits significant cytotoxic and antifungal activities.

Cytotoxic Activity

5-Hydroxyramulosin has demonstrated cytotoxic effects against P388 murine leukemic cells. This activity suggests its potential as a lead compound for the development of novel anticancer agents.

Antifungal Activity

The compound has also shown potent inhibitory activity against the fungal pathogen Aspergillus niger. This highlights its potential for development as an antifungal therapeutic.

Quantitative Data Summary

The following table summarizes the quantitative data for the biological activities of 5-Hydroxyramulosin.

Biological ActivityTarget Organism/Cell LineParameterValueReference
CytotoxicityP388 murine leukemia cellsIC₅₀2.10 µg/mL
Antifungal ActivityAspergillus nigerIC₅₀1.56 µg/mL

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the biological activities of 5-Hydroxyramulosin.

Fungal Culture and Extraction

The experimental workflow for isolating 5-Hydroxyramulosin is depicted below.

Fungal_Culture_and_Extraction cluster_culture Fungal Culture cluster_extraction Extraction and Fractionation cluster_purification Purification and Characterization Fungus Endophytic Fungus (Phoma sp.) Culture Culture in Potato Dextrose Broth (2 weeks) Fungus->Culture Extraction Ethyl Acetate Extraction Culture->Extraction Fractionation High-Performance Liquid Chromatography (HPLC) Extraction->Fractionation Purification Further Purification of Bioactive Fraction Fractionation->Purification Characterization NMR, Mass Spectrometry, X-ray Crystallography Purification->Characterization Bioassays Bioactivity Assays Characterization->Bioassays

Caption: Workflow for Fungal Culture, Extraction, and Purification.

An endophytic fungus, similar to a Phoma species, was cultured in potato dextrose broth for two weeks. The culture was then extracted with ethyl acetate. The resulting crude extract was fractionated using high-performance liquid chromatography (HPLC) to isolate different compounds.

Cytotoxicity Assay

The cytotoxicity of 5-Hydroxyramulosin against P388 murine leukemic cells was determined using a standard cytotoxicity assay.

Protocol:

  • P388 murine leukemic cells were cultured under appropriate conditions.

  • The cells were treated with various concentrations of 5-Hydroxyramulosin, ranging from 1.99 µg/mL to 4.10 µg/mL.

  • Cell viability was assessed after a specified incubation period.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated based on a linear regression of the plotted data.

Antifungal Assay

The antifungal activity of 5-Hydroxyramulosin against Aspergillus niger was determined according to the standard M38-A method by the National Committee for Clinical Laboratory Standards (NCCLS).

Protocol:

  • Aspergillus niger was cultured on a suitable medium.

  • The fungus was exposed to a range of concentrations of 5-Hydroxyramulosin (0.04 µg/mL to 10 µg/mL).

  • Amphotericin B was used as a positive control.

  • The IC₅₀ value, representing the concentration that inhibits 50% of fungal growth, was determined by linear regression analysis of the plotted data.

The general workflow for the bioactivity assays is illustrated below.

Bioactivity_Assay_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_analysis Data Analysis Compound 5-Hydroxyramulosin (Varying Concentrations) Incubate Incubate under Controlled Conditions Compound->Incubate Target Target Organism/Cell Line (P388 cells or A. niger) Target->Incubate Measure Measure Viability/ Growth Inhibition Incubate->Measure Calculate Calculate IC50 Value (Linear Regression) Measure->Calculate

Caption: General Workflow for Cytotoxicity and Antifungal Assays.

Mechanism of Action

The precise molecular mechanisms and signaling pathways through which 5-Hydroxyramulosin exerts its cytotoxic and antifungal effects have not yet been fully elucidated in the available literature. Further research is required to identify the specific cellular targets and pathways modulated by this compound.

Conclusion and Future Directions

5-Hydroxyramulosin, a secondary metabolite from an endophytic fungus, has demonstrated promising cytotoxic and antifungal properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for future research. Key areas for further investigation include:

  • Elucidation of the Mechanism of Action: Studies to identify the molecular targets and signaling pathways are crucial for understanding its bioactivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of 5-Hydroxyramulosin could lead to the development of more potent and selective compounds.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy and safety in animal models is a necessary step towards potential clinical applications.

  • Broad-Spectrum Activity Screening: Testing 5-Hydroxyramulosin against a wider range of cancer cell lines and fungal pathogens will help to determine its full therapeutic potential.

The discovery and characterization of 5-Hydroxyramulosin underscore the importance of natural products, particularly from unique ecological niches like endophytic fungi, as a source of novel drug leads.

References

Preliminary Bioactivity Screening of 6-Hydroxyramulosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the bioactivity of a compound identified as "6-Hydroxyramulosin." Therefore, this document provides a generalized framework for the preliminary bioactivity screening of a novel, hypothetical compound with this name, intended for researchers, scientists, and drug development professionals. The experimental protocols, data, and signaling pathways presented are illustrative and based on standard methodologies in natural product drug discovery.

Introduction

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical research and development. Natural products, with their vast structural diversity, continue to be a significant source of new therapeutic agents. This technical guide outlines a systematic approach for the preliminary in vitro bioactivity screening of the hypothetical compound, this compound. The proposed workflow encompasses initial cytotoxicity assessment, followed by screening for potential antimicrobial and antioxidant activities. Detailed experimental protocols, structured data presentation, and visual representations of workflows and potential signaling pathways are provided to guide the initial characterization of this compound.

Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of a novel compound is to determine its cytotoxic potential against various cell lines. This provides an initial understanding of its therapeutic window and potential as an anti-cancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a normal human cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Normal human cell line (e.g., HEK293 - human embryonic kidney cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineCell TypeIC₅₀ (µM)
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer28.5 ± 3.1
A549Lung Cancer45.1 ± 4.5
HEK293Normal Kidney> 100

Antimicrobial Activity Screening

The evaluation of a novel compound's ability to inhibit the growth of pathogenic microorganisms is a critical component of preliminary bioactivity screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a negative control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates for 24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria128
Candida albicansYeast64
Aspergillus nigerMold> 256

Antioxidant Activity Assessment

Antioxidant activity is a desirable property for many therapeutic agents, as oxidative stress is implicated in numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound (stock solution in methanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (or ascorbic acid) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by plotting the scavenging percentage against the concentration of the compound.

Data Presentation: Antioxidant Activity of this compound
CompoundEC₅₀ (µg/mL)
This compound88.4 ± 7.2
Ascorbic Acid (Control)5.6 ± 0.4

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Advanced Studies A This compound (Novel Compound) B Cytotoxicity Assay (MTT) A->B C Antimicrobial Assay (Broth Microdilution) A->C D Antioxidant Assay (DPPH) A->D E Bioactivity Observed? B->E C->E D->E F Mechanism of Action Studies E->F Yes I Stop Further Investigation E->I No G In Vivo Testing F->G H Lead Optimization G->H

Caption: Preliminary bioactivity screening workflow for this compound.

Hypothetical Signaling Pathway Modulation

Assuming initial screens suggest anti-cancer activity, further investigation might explore the compound's effect on a common cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->Akt

Caption: Hypothetical inhibition of the Akt signaling node by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of the hypothetical compound, this compound. The outlined protocols for cytotoxicity, antimicrobial, and antioxidant assays, along with the structured data presentation and visual workflows, offer a systematic approach to initial characterization. Positive results from this preliminary screening would warrant progression to more advanced studies to elucidate the mechanism of action and evaluate in vivo efficacy, paving the way for potential therapeutic development.

The Role of 5-Hydroxyramulosin in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This guide focuses on 5-Hydroxyramulosin . Initial searches for "6-Hydroxyramulosin" did not yield any relevant scientific literature, suggesting a likely typographical error in the original query. All available data points to 5-Hydroxyramulosin as the compound of interest.

Introduction

5-Hydroxyramulosin is a polyketide secondary metabolite produced by an endophytic fungus, a Phoma species, isolated from the medicinal plant Cinnamomum mollissimum.[1][2] As a member of the diverse polyketide family, 5-Hydroxyramulosin exhibits significant biological activities, including potent antifungal and cytotoxic effects.[1][2] This guide provides a comprehensive overview of the current knowledge on 5-Hydroxyramulosin, with a focus on its known biological activities, a putative biosynthetic pathway, and potential mechanisms of action.

Quantitative Data

The primary quantitative data available for 5-Hydroxyramulosin pertains to its inhibitory concentrations against a fungal pathogen and a cancer cell line.

Biological Activity Test Organism/Cell Line Parameter Value Reference
AntifungalAspergillus nigerIC501.56 µg/mL[1]
CytotoxicityP388 murine leukemia cellsIC502.10 µg/mL

Biosynthesis of 5-Hydroxyramulosin

While the specific biosynthetic pathway of 5-Hydroxyramulosin has not been experimentally elucidated, its classification as a polyketide provides a strong basis for a putative pathway. Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis generally involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

A study on the Phoma sp. that produces 5-Hydroxyramulosin revealed a diversity of Type I PKS genes, indicating the fungus has the genetic capacity to produce a wide range of polyketide compounds.

Below is a generalized, hypothetical workflow for the biosynthesis of a fungal polyketide like 5-Hydroxyramulosin, based on the fundamental principles of polyketide synthesis.

G cluster_0 Initiation cluster_1 Polyketide Synthase (PKS) Assembly Line cluster_2 Post-PKS Modification Acetyl-CoA Acetyl-CoA Loading Loading (Starter Unit) Acetyl-CoA->Loading Starter Malonyl-CoA Malonyl-CoA Condensation_1 Condensation (Extender Unit) Malonyl-CoA->Condensation_1 Extender Reduction_1 β-keto reduction Dehydration_1 Dehydration Further_Cycles Multiple Elongation Cycles Cyclization Cyclization Further_Cycles->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Final_Product 5-Hydroxyramulosin Hydroxylation->Final_Product

A putative biosynthetic workflow for 5-Hydroxyramulosin.

Biological Activities and Potential Mechanisms of Action

Antifungal Activity

5-Hydroxyramulosin demonstrates potent antifungal activity against Aspergillus niger. The precise mechanism of action has not been determined. However, many polyketide antifungals exert their effects through the disruption of the fungal cell membrane or the inhibition of key enzymes involved in cell wall synthesis.

A plausible mechanism for 5-Hydroxyramulosin could involve one or more of the following:

  • Disruption of Fungal Cell Membrane Integrity: Polyketides can interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of cellular contents.

  • Inhibition of Cell Wall Synthesis: Some antifungal agents target enzymes essential for the synthesis of glucan or chitin, crucial structural components of the fungal cell wall.

  • Inhibition of Fungal Enzymes: 5-Hydroxyramulosin could act as an inhibitor of vital fungal enzymes involved in metabolic pathways necessary for survival.

The following diagram illustrates a generalized workflow of a potential antifungal mechanism of action.

G cluster_0 Potential Targets cluster_1 Cellular Effects 5-HR 5-Hydroxyramulosin Cell_Membrane Cell Membrane (Ergosterol) 5-HR->Cell_Membrane Interaction Cell_Wall_Synth Cell Wall Synthesis Enzymes 5-HR->Cell_Wall_Synth Inhibition Metabolic_Enzymes Essential Metabolic Enzymes 5-HR->Metabolic_Enzymes Inhibition Fungal_Cell Fungal Cell Membrane_Disruption Membrane Disruption & Pore Formation Cell_Membrane->Membrane_Disruption Cell_Wall_Weakening Cell Wall Weakening Cell_Wall_Synth->Cell_Wall_Weakening Metabolic_Block Metabolic Blockade Metabolic_Enzymes->Metabolic_Block Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Cell_Wall_Weakening->Fungal_Cell_Death Metabolic_Block->Fungal_Cell_Death

Potential antifungal mechanisms of 5-Hydroxyramulosin.
Cytotoxic Activity

5-Hydroxyramulosin has been shown to be cytotoxic to P388 murine leukemia cells. The mechanism of cytotoxicity for many fungal polyketides involves the induction of apoptosis (programmed cell death) or necrosis. This can be triggered through various cellular pathways, including:

  • DNA Damage: Some cytotoxic compounds can intercalate with DNA or inhibit enzymes like topoisomerase, leading to DNA damage and triggering apoptosis.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), ultimately causing cell death.

  • Inhibition of Key Cellular Processes: Polyketides can inhibit critical enzymes or proteins involved in cell cycle progression, signal transduction, or protein synthesis.

A logical workflow for a potential cytotoxic mechanism is depicted below.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Response 5-HR 5-Hydroxyramulosin DNA DNA/Topoisomerase 5-HR->DNA Mitochondria Mitochondria 5-HR->Mitochondria Signaling_Proteins Cell Cycle/Signaling Proteins 5-HR->Signaling_Proteins Cancer_Cell Cancer Cell DNA_Damage DNA Damage DNA->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Pathway_Inhibition Inhibition of Cell Cycle/Signaling Signaling_Proteins->Pathway_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Mito_Dysfunction->Apoptosis_Induction Pathway_Inhibition->Apoptosis_Induction

Potential cytotoxic mechanisms of 5-Hydroxyramulosin.

Experimental Protocols

The following are generalized protocols for the types of assays used to determine the IC50 values reported for 5-Hydroxyramulosin. The exact details of the original experiments may vary.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) or the half maximal inhibitory concentration (IC50) of an antifungal agent against a specific fungus.

1. Preparation of Fungal Inoculum:

  • Culture the test fungus (e.g., Aspergillus niger) on a suitable agar medium until sporulation occurs.
  • Harvest the spores and suspend them in a sterile saline solution containing a surfactant (e.g., Tween 80).
  • Adjust the spore suspension to a standardized concentration using a hemocytometer or by spectrophotometric methods.

2. Preparation of Antifungal Agent Dilutions:

  • Dissolve 5-Hydroxyramulosin in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Perform serial dilutions of the stock solution in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of 5-Hydroxyramulosin.
  • Include a positive control (fungus with no drug) and a negative control (medium only).
  • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

4. Determination of IC50:

  • Assess fungal growth in each well, typically by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
  • Calculate the percentage of growth inhibition for each concentration of 5-Hydroxyramulosin compared to the positive control.
  • The IC50 value is the concentration of the compound that causes a 50% reduction in fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Culture the target cancer cell line (e.g., P388 murine leukemia cells) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

2. Cell Seeding:

  • Harvest the cells and seed them into a 96-well plate at a predetermined density.
  • Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

  • Prepare a stock solution of 5-Hydroxyramulosin in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the culture medium.
  • Replace the medium in the wells with the medium containing the different concentrations of 5-Hydroxyramulosin.
  • Include a vehicle control (cells treated with the solvent at the same concentration as in the highest drug concentration) and an untreated control (cells in medium only).
  • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

4. MTT Assay and Measurement:

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Calculation of IC50:

  • Calculate the percentage of cell viability for each concentration of 5-Hydroxyramulosin relative to the untreated control.
  • The IC50 value is the concentration of the compound that reduces the viability of the cells by 50%.

Conclusion and Future Directions

5-Hydroxyramulosin is a fungal polyketide with promising antifungal and cytotoxic activities. While its basic inhibitory concentrations have been determined, there is a significant gap in the understanding of its role in fungal metabolism, its specific biosynthetic pathway, and its precise mechanisms of action. Future research should focus on:

  • Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the PKS gene cluster responsible for 5-Hydroxyramulosin synthesis will provide insights into its formation and open avenues for biosynthetic engineering to create novel analogs.

  • Mechanism of Action Studies: Detailed investigations into how 5-Hydroxyramulosin interacts with fungal and cancer cells at a molecular level are crucial. This could involve studies on cell membrane and wall integrity, enzyme inhibition assays, and analysis of apoptotic pathways.

  • Spectrum of Activity: Evaluating the antifungal activity of 5-Hydroxyramulosin against a broader panel of pathogenic fungi and its cytotoxicity against a wider range of cancer cell lines would better define its therapeutic potential.

  • In Vivo Studies: Should in vitro studies continue to show promise, in vivo studies in animal models will be necessary to assess the efficacy and safety of 5-Hydroxyramulosin as a potential therapeutic agent.

This technical guide serves as a summary of the current knowledge and a roadmap for future investigations into this intriguing fungal metabolite.

References

An In-Depth Technical Guide to 6-Hydroxyramulosin Derivatives and Their Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyramulosin derivatives, a class of dihydroisocoumarin natural products. It details their natural sources, primarily from diverse fungal species, and outlines their promising biological activities. This document includes detailed experimental protocols for isolation and characterization, quantitative data on biological efficacy, and visual representations of experimental workflows and cellular signaling pathways.

Introduction to this compound and its Derivatives

This compound and its related compounds belong to the dihydroisocoumarin class of polyketides, which are secondary metabolites produced by various microorganisms. These compounds are characterized by a 3,4-dihydro-1H-isochromen-1-one core structure. The substitution patterns on this core scaffold give rise to a variety of derivatives with a range of biological activities. A notable example is (3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin, a derivative isolated from a marine-dwelling fungus.

Natural Sources

The primary natural sources of this compound and its derivatives are fungi, particularly those from marine and endophytic environments.

Table 1: Natural Sources of this compound and Related Dihydroisocoumarins

Compound NameNatural SourceFungal Genus/SpeciesReference
(3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosinMarine-derived sterile mycelium from the green alga Codium fragileNot specified[1][2]
5-HydroxyramulosinEndophytic fungus from Cinnamomum mollissimumPhoma sp.
Dihydroisocoumarin derivativesMarine-derived fungal isolatesAspergillus sp.[3]
Dihydroisocoumarin derivativesMangrove-derived fungusPenicillium citrinum[4]
Dihydroisocoumarin derivativesEndophytic fungus of Crassocephalum crepidioidesGeotrichum sp.[5]

Fungal genera such as Aspergillus, Penicillium, Phoma, and Geotrichum are known producers of a wide array of bioactive secondary metabolites, including various dihydroisocoumarins. The exploration of unique ecological niches, such as marine and endophytic environments, continues to yield novel derivatives.

Biological Activities

This compound derivatives have demonstrated a range of biological activities that are of interest to the drug development community.

Cytotoxic Activity

(3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin has been reported to exhibit moderate cytotoxic activity against HeLa (human cervical cancer) cells. The closely related 5-hydroxyramulosin also shows potent cytotoxic effects.

Table 2: Cytotoxic Activity of Ramulosin Derivatives

Compound NameCell LineActivityIC50Reference
(3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosinHeLaModerate CytotoxicityNot specified
5-HydroxyramulosinP388 (murine leukemia)Cytotoxic2.10 µg/mL
Antifungal Activity

Dihydroisocoumarins, as a class, are known for their antifungal properties. 5-Hydroxyramulosin has been shown to be a potent inhibitor of the fungal pathogen Aspergillus niger.

Table 3: Antifungal Activity of a Ramulosin Derivative

Compound NameFungal PathogenIC50Reference
5-HydroxyramulosinAspergillus niger1.56 µg/mL
Anti-inflammatory Activity

Certain dihydroisocoumarin derivatives isolated from marine-derived Aspergillus species have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglia. Their mechanism of action involves the inhibition of key inflammatory mediators.

Other Activities

The broader class of dihydroisocoumarins has been associated with a variety of other biological effects, including the inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in multidrug-resistant tumors, and aromatase inhibition.

Experimental Protocols

Isolation and Purification of this compound Derivatives

The following is a generalized protocol based on methods for isolating dihydroisocoumarins from fungal cultures.

  • Fungal Cultivation: The producing fungal strain (e.g., marine-derived sterile mycelium) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static conditions at room temperature for a specified period (e.g., 2-4 weeks).

  • Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate. The organic extracts are then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate fractions based on polarity.

  • Purification: Bioactive fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and eluent to yield the pure compounds.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification fungal_strain Fungal Strain liquid_culture Liquid Culture fungal_strain->liquid_culture Inoculation ethyl_acetate Ethyl Acetate Extraction liquid_culture->ethyl_acetate crude_extract Crude Extract ethyl_acetate->crude_extract Concentration silica_gel Silica Gel Chromatography crude_extract->silica_gel Fractionation hplc HPLC silica_gel->hplc Further Purification pure_compound Pure this compound Derivative hplc->pure_compound

Figure 1. General workflow for the isolation and purification of this compound derivatives.
Structure Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms.

  • Circular Dichroism (CD): To determine the absolute stereochemistry of chiral centers.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antifungal Assay (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the fungal pathogen (e.g., Aspergillus niger) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways

Dihydroisocoumarin derivatives have been shown to modulate specific cellular signaling pathways, which likely underlies their biological activities.

Inhibition of the NF-κB and p38 MAPK Pathways

In the context of inflammation, certain dihydroisocoumarins inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated microglial cells. This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Mechanistically, these compounds have been found to:

  • Suppress the phosphorylation of the inhibitor of nuclear factor kappa B-α (IκB-α).

  • Inhibit the nuclear translocation of nuclear factor kappa B (NF-κB).

  • Decrease the activation of p38 mitogen-activated protein kinase (MAPK).

G cluster_pathway Anti-inflammatory Signaling Pathway of Dihydroisocoumarins cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB inhibits phosphorylation NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation Nucleus Nucleus Gene_expression Gene Expression (iNOS, COX-2) NFkappaB_nuc->Gene_expression Inflammation Inflammation Gene_expression->Inflammation DHI Dihydroisocoumarins DHI->p38 DHI->IKK DHI->NFkappaB_nuc inhibits translocation

Figure 2. Inhibition of NF-κB and p38 MAPK signaling by dihydroisocoumarins.

Biosynthesis

This compound and its derivatives are polyketides, synthesized by polyketide synthases (PKSs). The biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and modification reactions to yield the final dihydroisocoumarin scaffold. The specific enzymes and gene clusters responsible for the biosynthesis of this compound have not yet been fully elucidated but are expected to follow the general principles of fungal polyketide biosynthesis.

Conclusion

This compound derivatives represent a promising class of natural products with diverse and potent biological activities. Their discovery from unique fungal sources underscores the importance of continued exploration of microbial biodiversity for novel therapeutic leads. Further research is warranted to fully characterize the pharmacological potential of these compounds, elucidate their mechanisms of action, and explore their biosynthetic pathways for potential synthetic biology applications. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these valuable natural products.

References

Methodological & Application

Application Note & Protocol: Quantification of 6-Hydroxyramulosin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyramulosin is a fungal metabolite that has demonstrated cytotoxic effects against cancer cell lines, including A549 (lung carcinoma) and T24 (bladder cancer). Its potential as an anti-cancer agent necessitates the development of robust and sensitive analytical methods for its quantification in various biological matrices. This document provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound. Due to the limited availability of published specific methods for this analyte, the following protocol is based on established principles for the analysis of small polar molecules and fungal metabolites.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity. This method allows for the accurate measurement of the analyte even at low concentrations in complex matrices.

Sample Preparation

The following is a proposed solid-phase extraction (SPE) protocol for the extraction of this compound from a microbial culture supernatant.

Materials:

  • Microbial culture supernatant

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Collection: Centrifuge the microbial culture at 10,000 x g for 15 minutes to pellet the cells. Collect the supernatant.

  • Internal Standard Spiking: Add a known concentration of the internal standard to an aliquot of the supernatant.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water with 0.1% formic acid.

  • Sample Loading: Load the supernatant/IS mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water with 0.1% formic acid to remove interfering polar impurities.

  • Elution: Elute the this compound and IS from the cartridge with 2 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusing a pure standard of this compound. A hypothetical transition would be based on the molecule's structure.

Quantitative Data (Hypothetical Validation Data)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method upon validation.

Table 3: Hypothetical Method Validation Data

ParameterExpected Result
Linearity (r²) > 0.995
Calibration Curve Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Minimal and compensated by the internal standard
Stability (Freeze-Thaw, 24h) Stable (< 15% degradation)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Microbial Culture Supernatant spike Spike with Internal Standard start->spike 1. spe Solid-Phase Extraction (SPE) spike->spe 2. evap Evaporation to Dryness spe->evap 3. recon Reconstitution evap->recon 4. lcms LC-MS/MS Analysis recon->lcms 5. data Data Acquisition and Processing lcms->data 6. quant Quantification of this compound data->quant 7. result Final Concentration quant->result 8.

Caption: Experimental workflow for the quantification of this compound.

Analytical Method Development and Validation Logic

method_validation_logic cluster_dev Method Development cluster_val Method Validation cluster_app Application select_method Select Analytical Technique (LC-MS/MS) optimize_sp Optimize Sample Preparation select_method->optimize_sp optimize_lc Optimize Chromatography select_method->optimize_lc optimize_ms Optimize Mass Spectrometry select_method->optimize_ms linearity Linearity & Range optimize_sp->linearity optimize_lc->linearity optimize_ms->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq specificity Specificity linearity->specificity stability Stability accuracy->stability precision->stability lod_loq->stability specificity->stability routine_analysis Routine Sample Analysis stability->routine_analysis

Caption: Logical flow of analytical method development and validation.

Application Notes & Protocol for the Analysis of 6-Hydroxyramulosin by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of 6-Hydroxyramulosin, a fungal secondary metabolite, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It outlines a complete workflow from sample preparation to chromatographic separation and data analysis. While this method is based on established principles for the analysis of similar natural products, it should be considered a starting point for method development and validation.

Introduction

This compound is a secondary metabolite produced by various fungal species. As with many natural products, accurate and reliable quantification is crucial for research into its biological activity, biosynthesis, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such compounds in complex mixtures like fungal extracts. This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from a liquid fungal culture.

Materials:

  • Fungal culture broth

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • HPLC vials

Procedure:

  • Harvesting: Centrifuge the fungal culture broth at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Extraction: Decant the supernatant into a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

  • Solvent Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Pooling and Drying: Pool all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Filter off the sodium sulfate and evaporate the solvent from the filtrate using a rotary evaporator at 40°C until a dry residue is obtained.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for this compound Analysis

This section details the proposed chromatographic conditions.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterProposed Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm (hypothetical λmax)
Run Time 25 minutes

Data Presentation

Table 1: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
Table 2: Hypothetical Quantitative Data for a Calibration Curve
Concentration (µg/mL)Peak Area (mAU*s)
1.05000
5.025500
10.051000
25.0127500
50.0255000
100.0510000
Table 3: Hypothetical System Suitability Parameters
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20008500
Repeatability (%RSD) < 2.0%0.8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Culture Fungal Culture Centrifuge Centrifugation Culture->Centrifuge Extract Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution (Methanol) Evaporate->Reconstitute Filter Syringe Filtration (0.45 µm) Reconstitute->Filter HPLC_Inject HPLC Injection Filter->HPLC_Inject Separation C18 Column Separation HPLC_Inject->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_process Analytical Process Analyte This compound (Target Analyte) Extraction Extraction Analyte->Extraction Matrix Fungal Culture Broth (Complex Matrix) Matrix->Extraction Separation Chromatographic Separation (RP-HPLC) Extraction->Separation Isolates Analyte Detection UV Detection Separation->Detection Separates from Interferences Result Quantitative Result (Concentration) Detection->Result Generates Signal

Application Note: Quantitative Analysis of 6-Hydroxyramulosin in Fungal Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Hydroxyramulosin in fungal extracts. This compound, a polyketide metabolite, has garnered interest for its potential biological activities. This method provides a robust workflow for researchers in natural product discovery, fungal biotechnology, and drug development to accurately measure the concentration of this compound in complex fungal matrices. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the analysis of this compound.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with potential applications in medicine and agriculture. This compound is a derivative of ramulosin, a known fungal metabolite. Accurate and sensitive quantification of such compounds in fungal cultures is crucial for understanding their biosynthesis, optimizing production, and evaluating their biological function. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of target compounds in complex biological extracts. This document provides a comprehensive protocol for the extraction and quantitative analysis of this compound from fungal cultures. While specific data for this compound is limited, this method is based on established principles for the analysis of similar fungal polyketides.

Experimental Protocols

Fungal Culture and Metabolite Extraction

A detailed protocol for the extraction of this compound from fungal mycelia and culture broth is provided below. This procedure is designed to efficiently extract semi-polar compounds like this compound while minimizing the co-extraction of interfering substances.

Materials:

  • Fungal culture (e.g., grown in Potato Dextrose Broth)

  • Ethyl acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration.

  • Mycelia Extraction:

    • Freeze the mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Suspend the powdered mycelia in a suitable volume of ethyl acetate.

    • Sonciate the suspension for 30 minutes in an ice bath.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the cell debris.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness using a rotary evaporator.

  • Broth Extraction:

    • Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate.

    • Shake vigorously for 15 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction twice more.

    • Combine the organic extracts and evaporate to dryness.

  • Sample Reconstitution: Reconstitute the dried extracts from both mycelia and broth in a known volume of methanol for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Analysis

The following conditions are recommended for the chromatographic separation and mass spectrometric detection of this compound. Note: These are starting parameters and may require optimization for specific instruments and fungal extracts.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 8 minutes, hold at 90% B for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined based on the molecular weight of this compound
Product Ions (Q3) To be determined from fragmentation studies of a this compound standard
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table provides a template for reporting the concentration of this compound in different fungal extracts.

Table 1: Quantification of this compound in Fungal Extracts

Fungal StrainSample TypeThis compound Concentration (µg/g dry weight or µg/mL broth)Standard Deviation
Fungus AMyceliaExample Value: 15.2Example Value: 1.8
Fungus ABrothExample Value: 5.8Example Value: 0.7
Fungus BMyceliaExample Value: 2.1Example Value: 0.3
Fungus BBrothExample Value: Not DetectedN/A

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in fungal extracts.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration mycelia Mycelia filtration->mycelia broth Culture Broth filtration->broth extraction_mycelia Extraction (Ethyl Acetate) mycelia->extraction_mycelia extraction_broth Extraction (Ethyl Acetate) broth->extraction_broth drying_mycelia Evaporation extraction_mycelia->drying_mycelia drying_broth Evaporation extraction_broth->drying_broth reconstitution Reconstitution in Methanol drying_mycelia->reconstitution drying_broth->reconstitution filtering Syringe Filtration (0.22 µm) reconstitution->filtering lc_ms LC-MS/MS System filtering->lc_ms Sample Injection data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Workflow for this compound Analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in fungal extracts. This protocol can be readily adapted by researchers for routine analysis, enabling further investigation into the biological roles and production of this fungal metabolite. Future work should focus on obtaining a purified standard of this compound to determine its exact mass, fragmentation pattern, and to establish a precise calibration curve for absolute quantification.

Application Notes and Protocols for the Synthesis of 6-Hydroxyramulosin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyramulosin is a dihydroisocoumarin, a class of natural products known for a wide range of biological activities. While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous compounds. Ramulosin, the parent compound, has been reported to exhibit herbicidal and fungicidal properties. The introduction of a hydroxyl group at the 6-position may modulate this activity, making this compound and its analogs promising candidates for agrochemical and pharmaceutical research.

These application notes provide a proposed synthetic protocol for this compound, detail the biological context of related compounds, and offer experimental methodologies for assessing their potential applications.

Proposed Synthesis of this compound

Reaction Scheme:

A proposed one-pot synthesis involves the esterification of a δ-hydroxy-α,β-unsaturated aldehyde with diketene, followed by an intramolecular Michael addition and an aldol condensation.

Proposed Experimental Protocol:

Step 1: Preparation of the δ-hydroxy-α,β-unsaturated aldehyde precursor.

  • This precursor would likely be synthesized from a suitable starting material through a series of steps including oxidation and olefination reactions. The exact protocol would depend on the desired stereochemistry.

Step 2: One-pot synthesis of the this compound core.

  • To a solution of the δ-hydroxy-α,β-unsaturated aldehyde in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., Argon), add a non-nucleophilic base (e.g., 2,6-lutidine) at 0 °C.

  • Slowly add a solution of diketene in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The introduction of the hydroxyl group at the 6-position might be achieved through the use of a precursor already containing this functionality or through a subsequent hydroxylation step on the ramulosin core. Biosynthetic pathways of similar compounds like 6-hydroxymellein involve a collaborating polyketide synthase-like enzyme, suggesting a potential for enzymatic hydroxylation in a chemoenzymatic approach.

Visualization of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_product Final Product Precursor_Aldehyde δ-Hydroxy-α,β-unsaturated aldehyde Reaction_Vessel Reaction Vessel (Aprotic Solvent, Base) Precursor_Aldehyde->Reaction_Vessel Diketene Diketene Diketene->Reaction_Vessel Quenching Quenching (aq. NH4Cl) Reaction_Vessel->Quenching 1. Esterification 2. Michael Addition 3. Aldol Condensation Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the one-pot synthesis of this compound.

Biological Activities of Dihydroisocoumarins and their Analogs

Dihydroisocoumarins, the class of compounds to which this compound belongs, are known for a variety of biological activities. While specific data for this compound is scarce, the activities of related compounds provide a strong indication of its potential applications.

Antifungal and Antibacterial Activity: Many dihydroisocoumarins exhibit significant antifungal and antibacterial properties.[1] The mechanism of action for some coumarins involves the disruption of peroxisome structure and function, inhibition of fatty acid β-oxidation, and induction of oxidative stress, ultimately leading to fungal cell death.[2]

Table 1: Antimicrobial Activity of Dihydroisocoumarin Analogs [1]

CompoundTest OrganismMIC (μg/mL)
4-chloro-6-hydroxymellein Staphylococcus aureus1.0
Bacillus licheniformis0.8
Escherichia coli5.3
Pseudomonas aeruginosa4.2
4-chloro-5,6-di-hydroxymellein Staphylococcus aureus2.5
Bacillus licheniformis1.8

Herbicidal and Phytotoxic Activity: Ramulosin and other dihydroisocoumarins have been investigated for their phytotoxic effects, suggesting their potential as natural herbicides. The mechanism of action for many natural product herbicides is still under investigation but can involve the inhibition of specific enzymes in amino acid or lipid biosynthesis, or the disruption of photosynthesis.

Table 2: Phytotoxic Activity of Dihydroisocoumarin Analogs

CompoundPlant SpeciesActivity MetricValue
RamulosinVarious WeedsGrowth InhibitionReported
MelleinLettuce SeedlingsID50Reported

Cytotoxic and Anti-inflammatory Activities: Certain hydroxylated dihydroisocoumarins have demonstrated cytotoxic activity against various cancer cell lines and also possess anti-inflammatory properties.[3]

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Assay):

  • Preparation of Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells in a suitable broth (e.g., RPMI-1640) and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound or its analogs in DMSO. Perform serial twofold dilutions in the assay broth in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Herbicidal Activity Assay (Seed Germination and Seedling Growth):

  • Preparation of Test Solutions: Dissolve this compound or its analogs in a suitable solvent (e.g., acetone) and then dilute with water to the desired concentrations.

  • Seed Plating: Place seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) on filter paper in a Petri dish.

  • Treatment: Add a defined volume of the test solution to each Petri dish. Use a solvent control.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25 °C, 16h light/8h dark cycle) for 7-14 days.

  • Data Collection: Measure the percentage of seed germination, root length, and shoot length. Calculate the concentration required for 50% inhibition (IC50).

Visualization of a Potential Antifungal Mechanism:

G 6_Hydroxyramulosin This compound Fungal_Cell_Membrane Fungal Cell Membrane 6_Hydroxyramulosin->Fungal_Cell_Membrane Penetrates Peroxisome Peroxisome Fungal_Cell_Membrane->Peroxisome Disrupts Fatty_Acid_Oxidation Fatty Acid β-Oxidation Peroxisome->Fatty_Acid_Oxidation Inhibits Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases Fatty_Acid_Oxidation->Mitochondrion Reduces ATP production Cell_Death Fungal Cell Death ROS->Cell_Death Induces Oxidative Stress

References

Application Notes and Protocols for Antimicrobial Assays Using 6-Hydroxyramulosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyramulosin is a fungal metabolite with potential as a novel antimicrobial agent. As with many natural products, establishing its efficacy and spectrum of activity requires robust and standardized antimicrobial susceptibility testing (AST). These application notes provide detailed protocols for determining the antimicrobial properties of this compound against a panel of clinically relevant microorganisms. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific challenges associated with natural products.

Due to the limited availability of specific data for this compound, the following protocols and data tables are presented as a general framework for the antimicrobial evaluation of a novel fungal metabolite. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the microorganisms being tested.

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for comparing the potency of a compound against different microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3]

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismATCC Strain No.Gram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Name of Control]
Staphylococcus aureus29213Gram-positiveData to be determinede.g., 0.5 (Vancomycin)
Enterococcus faecalis29212Gram-positiveData to be determinede.g., 1 (Ampicillin)
Escherichia coli25922Gram-negativeData to be determinede.g., 0.25 (Ciprofloxacin)
Pseudomonas aeruginosa27853Gram-negativeData to be determinede.g., 1 (Gentamicin)
Candida albicans90028N/A (Fungus)Data to be determinede.g., 0.125 (Fluconazole)
Aspergillus niger16404N/A (Fungus)Data to be determinede.g., 1 (Amphotericin B)

Experimental Protocols

The following are detailed protocols for commonly used antimicrobial susceptibility assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a "gold standard" for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microorganism cultures (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics

  • Sterile solvent (for solvent toxicity control)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/media to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution to achieve the desired starting concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL of the solution from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well (except the sterility control wells).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This is a widely used preliminary screening method to assess antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound solution of known concentration

  • Positive and negative controls

Procedure:

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate.

  • Well Creation:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound:

    • Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.

    • Add positive and negative (solvent) controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates under the same conditions as the broth microdilution assay.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for antimicrobial susceptibility testing and a hypothetical mechanism of action for a natural product like this compound.

Antimicrobial_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Media Culture Media (e.g., CAMHB, RPMI) Media->Dilution Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for Broth Microdilution Assay.

Hypothetical_MoA cluster_cell Bacterial Cell Membrane Cell Membrane Lysis Cell Lysis Membrane->Lysis Wall Cell Wall Wall->Lysis DNA DNA Synthesis Cell_Death Cell Death DNA->Cell_Death Protein Protein Synthesis Protein->Cell_Death Enzyme Essential Enzymes Enzyme->Cell_Death Compound This compound Compound->Membrane Disruption Compound->Wall Inhibition of Synthesis Compound->DNA Inhibition Compound->Protein Inhibition Compound->Enzyme Inactivation

Caption: Hypothetical Mechanisms of Antimicrobial Action.

References

Application Notes and Protocols for Testing 6-Hydroxyramulosin Cytotoxicity on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyramulosin, a novel natural product, has emerged as a potential candidate for anticancer drug development. Understanding its cytotoxic effects on cancer cells is a critical first step in evaluating its therapeutic potential. This document provides detailed protocols for assessing the cytotoxicity of this compound, including methods for evaluating cell viability, membrane integrity, and apoptosis. Additionally, it outlines a general framework for investigating the potential mechanism of action by examining its effects on key cancer-related signaling pathways. These protocols are designed to be adaptable for various cancer cell lines and laboratory settings.

Data Presentation

The following table summarizes the type of quantitative data that can be generated using the protocols described below. Researchers should populate a similar table with their experimental results for easy comparison and analysis.

ParameterAssayCancer Cell LineThis compound ConcentrationResult
IC50 (µM) MTT AssayMCF-7Concentration Rangee.g., 15.2 µM
A549Concentration Rangee.g., 22.8 µM
HeLaConcentration Rangee.g., 18.5 µM
% Cytotoxicity LDH Release AssayMCF-7e.g., 20 µMe.g., 45%
A549e.g., 20 µMe.g., 38%
HeLae.g., 20 µMe.g., 41%
% Apoptotic Cells Annexin V/PI StainingMCF-7e.g., 20 µMe.g., 35% (Early), 15% (Late)
A549e.g., 20 µMe.g., 30% (Early), 12% (Late)
HeLae.g., 20 µMe.g., 32% (Early), 14% (Late)

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cancer cells in T-75 flasks with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. This is done by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks at a lower density.

  • For experiments, seed cells into 96-well or 6-well plates at a predetermined optimal density.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the media.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Aspirate the MTT solution.

  • Add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity assay kit (e.g., from Promega, Abcam)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound and controls (vehicle control, untreated control, maximum LDH release control).

  • Incubate for the desired treatment period.

  • For the maximum LDH release control, add lysis buffer (provided in the kit) to control wells 45 minutes before the end of the incubation period.

  • Carefully collect the supernatant from all wells and transfer to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and comparing the treated samples to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Cells seeded in a 6-well plate

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound.

  • After the treatment period, collect both floating and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Acquisition & Analysis start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (and controls) seed->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh apop Annexin V/PI Staining (Apoptosis) treat->apop read_mtt Measure Absorbance (570nm) mtt->read_mtt read_ldh Measure Absorbance (490nm) ldh->read_ldh read_apop Flow Cytometry Analysis apop->read_apop calc_ic50 Calculate IC50 read_mtt->calc_ic50 calc_cyto Calculate % Cytotoxicity read_ldh->calc_cyto calc_apop Quantify Apoptotic Cells read_apop->calc_apop

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

PI3K_AKT_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydroxyramulosin This compound Hydroxyramulosin->PI3K inhibits? Hydroxyramulosin->AKT inhibits?

Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound.

References

6-Hydroxyramulosin: Application Notes and Protocols for Enzyme Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Preliminary research suggests that 6-Hydroxyramulosin may act as a potential inhibitor of key enzymes involved in cellular signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the enzyme inhibitory properties of this compound. The following sections outline experimental procedures and data presentation formats to facilitate the study of this compound's mechanism of action and its potential as a therapeutic agent.

Data Presentation

To ensure clear and comparative analysis of the inhibitory effects of this compound, all quantitative data should be summarized in structured tables.

Table 1: Inhibitory Activity of this compound against Target Enzymes

Target EnzymeSubstrate Concentration (µM)This compound Concentration (µM)% InhibitionIC50 (µM)
Enzyme A
Enzyme B
Enzyme C

Table 2: Kinetic Parameters of Enzyme Inhibition by this compound

Target EnzymeKm (µM)Vmax (µmol/min)Ki (µM)Type of Inhibition
Enzyme A
Enzyme B
Enzyme C

Experimental Protocols

The following are generalized protocols that can be adapted for specific enzyme targets. It is crucial to optimize these conditions for each enzyme-substrate system.

General Enzyme Inhibition Assay Protocol

This protocol describes a common method for determining the inhibitory activity of this compound.[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme in its recommended buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Assay Buffer: Specify the composition, pH, and any required cofactors.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (serial dilutions).

      • A control with solvent only (no inhibitor).

    • Pre-incubate the enzyme with this compound for a specified time at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Kinetic Parameters

To understand the mechanism of inhibition, further kinetic studies are necessary.

  • Varying Substrate Concentration:

    • Perform the enzyme assay with a fixed, sub-saturating concentration of this compound.

    • Vary the concentration of the substrate over a range that brackets the Km value.

    • Measure the initial reaction rates for each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Km and Vmax.

    • Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) and determine the inhibition constant (Ki).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing this compound as an enzyme inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay Enzyme Inhibition Assay (96-well plate) Reagent_Prep->Assay Data_Collection Measure Reaction Rates Assay->Data_Collection IC50_Determination Calculate % Inhibition & IC50 Data_Collection->IC50_Determination Vary_Substrate Vary Substrate Concentration IC50_Determination->Vary_Substrate Hits Kinetic_Assay Kinetic Enzyme Assay Vary_Substrate->Kinetic_Assay Data_Analysis Lineweaver-Burk / Michaelis-Menten Plots Kinetic_Assay->Data_Analysis Ki_Determination Determine Ki & Inhibition Type Data_Analysis->Ki_Determination signaling_pathway cluster_pathway RAS/MAPK/ERK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor This compound Inhibitor->RAF

References

Application Notes and Protocols for Developing Bioassays for 6-Hydroxyramulosin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyramulosin is a novel fungal metabolite with potential for diverse biological activities. As with many newly discovered natural products, a systematic approach is required to elucidate its bioactivity and potential therapeutic applications. These application notes provide a comprehensive guide to developing and executing a panel of bioassays to characterize the biological effects of this compound. The following protocols are designed to be adaptable for initial screening and more detailed mechanistic studies.

The initial characterization of a novel compound like this compound typically involves a tiered screening approach. This begins with broad-spectrum assays to identify potential areas of activity, such as antimicrobial, cytotoxic, and antioxidant effects. Positive hits in these initial screens can then be followed up with more specific, mechanism-based assays to delineate the molecular pathways involved. This document outlines protocols for a selection of these key assays.

Experimental Workflow for Characterizing this compound

The overall workflow for characterizing the bioactivity of a novel compound like this compound is depicted below. This process begins with the initial screening of the compound in a variety of general bioassays and progresses to more specific assays based on the initial findings, ultimately leading to the identification of its mechanism of action.

workflow cluster_screening Initial Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis & Interpretation compound This compound Stock Solution antimicrobial Antimicrobial Assays compound->antimicrobial cytotoxicity Cytotoxicity Assays compound->cytotoxicity antioxidant Antioxidant Assays compound->antioxidant data_analysis Data Analysis (IC50/MIC) antimicrobial->data_analysis anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory apoptosis Apoptosis Assays cytotoxicity->apoptosis cytotoxicity->data_analysis enzyme Enzyme Inhibition Assays antioxidant->enzyme antioxidant->data_analysis pathway Signaling Pathway Analysis anti_inflammatory->pathway anti_inflammatory->data_analysis apoptosis->pathway apoptosis->data_analysis enzyme->data_analysis pathway->data_analysis mechanism Mechanism of Action Hypothesis data_analysis->mechanism lead_dev Lead Compound Development mechanism->lead_dev

Caption: A general workflow for the biological characterization of this compound.

Antimicrobial Activity Assays

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The final concentration range might be 0.1 to 100 µg/mL.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)
S. aureus16
E. coli>128
C. albicans32
A. fumigatus64

Cytotoxicity and Cell Viability Assays

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

  • Human cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, HEK293 - normal kidney)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
HeLa25.4
A54942.1
HEK293>100

Anti-inflammatory Activity Assays

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Sterile 96-well plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control1.2-
LPS (1 µg/mL)35.80
LPS + this compound (10 µM)22.138.3
LPS + this compound (25 µM)11.567.9
LPS + this compound (50 µM)5.484.9

Hypothetical Signaling Pathway: NF-κB Inhibition

If this compound shows anti-inflammatory activity, a potential mechanism could be the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Inhibits?

Caption: A hypothetical mechanism of action for this compound in the NF-κB signaling pathway.

Apoptosis Induction Assays

Protocol: Caspase-3/7 Activity Assay

Principle: This assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase, which generates a luminescent signal.

Materials:

  • HeLa cells (or another cancer cell line showing sensitivity)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed cells into the white-walled 96-well plates at a density of 10,000 cells/well and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 6, 12, or 24 hours. Include a positive control (e.g., staurosporine).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation:

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Control (untreated)1,5001.0
This compound (10 µM)4,5003.0
This compound (25 µM)12,0008.0
This compound (50 µM)25,50017.0
Staurosporine (1 µM)30,00020.0

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%).

  • Compound Interference: For colorimetric or fluorometric assays, run controls with the compound in cell-free medium to check for any intrinsic absorbance or fluorescence that could interfere with the readings.

  • Cytotoxicity: When assessing activities like anti-inflammatory effects, always perform a parallel cytotoxicity assay at the same concentrations to ensure that the observed effects are not simply due to cell death.

  • Reproducibility: All experiments should be performed with appropriate biological and technical replicates to ensure the statistical significance of the results.

These application notes provide a foundational framework for the initial biological evaluation of this compound. The results from these assays will guide further, more focused research into its mechanism of action and potential as a therapeutic agent.

Application Notes and Protocols: 6-Hydroxyramulosin in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Hydroxyramulosin is a natural product with potential applications in biotechnology. While specific research on this compound is emerging, its structural class suggests potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. These application notes provide an overview of the potential uses of this compound and generalized protocols for its evaluation, drawing parallels from structurally related compounds and established methodologies.

1. Antimicrobial Applications

Natural polyphenolic compounds are known for their antimicrobial properties, acting against a broad spectrum of microorganisms.[1][2] The mechanisms of action often involve disruption of the bacterial cell membrane, inhibition of metabolic enzymes, or prevention of biofilm formation.[2][3] Compounds structurally similar to this compound have demonstrated significant antimicrobial activity.

Data Presentation: Antimicrobial Activity of Related Phenolic Compounds

The following table summarizes the antimicrobial activity of various phenolic acids against common pathogens. This data serves as a reference for the potential efficacy of novel compounds like this compound.

CompoundMicroorganismMIC (µg/mL)IC50 (µg/mL)Reference
p-Coumaric AcidEnterobacteria spp.-200-400[2]
Gallic AcidVariousVariesVaries
Ellagic AcidVariousVariesVaries

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Anticancer Applications

Many natural products, including flavonoids and related phenolic compounds, exhibit anticancer properties. These compounds can induce cancer cell death through various mechanisms, including the activation of apoptotic pathways and the inhibition of kinases involved in cell proliferation.

Data Presentation: Cytotoxic Activity of Related Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values for various flavonoids against different cancer cell lines, providing a benchmark for evaluating the anticancer potential of this compound.

CompoundCancer Cell LineIC50 (µM)Treatment Duration (h)Reference
5,3'-dihydroxy-3,6,7,4'-TeMF (Casticin)WEHI-3 (Mouse Leukemia)< 1.048
5-demethyl nobiletinTHP-1 (Acute Myeloid Leukemia)32.348
5-demethyl nobiletinU-937 (Acute Myeloid Leukemia)30.448
ChrysosplenetinMCF-7 (Breast Cancer)0.372

Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the compound.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

3. Enzyme Inhibition Applications

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are crucial for the regulation of metabolic pathways and are a cornerstone of drug development. Depending on their mechanism, inhibitors can be classified as competitive, non-competitive, or uncompetitive.

Data Presentation: Inhibition of Tyrosinase by Various Compounds

The following table shows the IC50 values for known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. This data can be used as a reference for assessing the enzyme-inhibiting potential of this compound.

InhibitorIC50 (µM)Type of InhibitionReference
Kojic Acid30Competitive
Benzoic Acid119Competitive
Sodium Azide1480Competitive

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme and its specific substrate in an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add the buffer, the inhibitor (this compound) at various concentrations, and the enzyme solution.

    • Incubate for a defined period to allow for inhibitor-enzyme binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

Diagram 1: General Workflow for Screening a Novel Compound

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis A Source Compound (e.g., this compound) B Prepare Stock Solution A->B C Create Serial Dilutions B->C D Antimicrobial Assay (e.g., MIC Determination) C->D E Anticancer Assay (e.g., MTT Assay) C->E F Enzyme Inhibition Assay C->F G Calculate MIC D->G H Determine IC50 E->H F->H I Determine Inhibition Mode F->I

Caption: Workflow for evaluating the bioactivity of a novel compound.

Diagram 2: Signaling Pathway - Apoptosis Induction by an Anticancer Agent

G A Anticancer Agent (e.g., this compound) B Binds to Cell Surface Receptor or Enters Cell A->B C Initiation of Signaling Cascade B->C D Activation of Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Proteins D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Generalized pathway of apoptosis induction by a cytotoxic compound.

Diagram 3: Competitive vs. Non-competitive Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + Substrate EI1 EI Complex E1->EI1 + Inhibitor S1 Substrate I1 Inhibitor ES1->E1 P1 Product ES1->P1 EI1->E1 E2 Enzyme ES2 ES Complex E2->ES2 + Substrate EI2 EI Complex E2->EI2 + Inhibitor S2 Substrate I2 Inhibitor ES2->E2 ESI2 ESI Complex ES2->ESI2 + Inhibitor P2 Product ES2->P2 EI2->E2 EI2->ESI2 + Substrate ESI2->ES2 ESI2->EI2

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

References

Investigating the Mechanism of Action of 6-Hydroxyramulosin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific databases and literature reveals no available information on the mechanism of action, biological activity, or experimental protocols related to a compound named "6-Hydroxyramulosin."

Extensive searches for "this compound" and variations of this name, as well as broader searches for "ramulosin derivatives," did not yield any specific scientific publications, quantitative data, or established experimental methodologies. This suggests that "this compound" may be a novel, yet-to-be-characterized compound, or a misnomer for another substance.

Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for the mechanism of action of this compound at this time. The core requirements of the request, which include data presentation, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without existing scientific research on the specified topic.

We recommend verifying the name and chemical identity of the compound of interest. If "this compound" is a newly synthesized or discovered molecule, the experimental protocols outlined below for a generic novel compound could serve as a foundational framework for its initial characterization.

General Framework for Characterizing a Novel Anticancer Compound

For researchers embarking on the investigation of a new potential therapeutic agent, a general workflow can be followed to elucidate its mechanism of action. This typically involves a tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets and signaling pathways.

I. Preliminary Cytotoxicity and Antiproliferative Assays

The initial step is to determine the compound's ability to inhibit cancer cell growth and induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

II. Investigation of Cell Death Mechanisms

Once cytotoxicity is established, the next step is to determine the mode of cell death induced by the compound (e.g., apoptosis, necrosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

III. Cell Cycle Analysis

To understand if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

IV. Elucidation of Signaling Pathways

Based on the findings from the above experiments, specific signaling pathways can be investigated using techniques like Western blotting. For example, if apoptosis is induced, key proteins in the intrinsic and extrinsic apoptotic pathways (e.g., caspases, Bcl-2 family proteins) would be examined.

Experimental Protocol: Western Blotting for Protein Expression

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the General Workflow

The following diagram illustrates a typical workflow for characterizing a novel anticancer compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Molecular Pathway Analysis Compound of Interest Compound of Interest Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound of Interest->Cytotoxicity Assays (e.g., MTT) Determine IC50 Determine IC50 Cytotoxicity Assays (e.g., MTT)->Determine IC50 Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Determine IC50->Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis (e.g., PI Staining) Cell Cycle Analysis (e.g., PI Staining) Determine IC50->Cell Cycle Analysis (e.g., PI Staining) Western Blotting Western Blotting Apoptosis Assays (e.g., Annexin V/PI)->Western Blotting Cell Cycle Analysis (e.g., PI Staining)->Western Blotting Identify Key Protein Changes Identify Key Protein Changes Western Blotting->Identify Key Protein Changes Signaling Pathway Elucidation Signaling Pathway Elucidation Identify Key Protein Changes->Signaling Pathway Elucidation Mechanism of Action Mechanism of Action Signaling Pathway Elucidation->Mechanism of Action

Caption: General workflow for investigating a novel compound.

Should literature on "this compound" become available, a detailed analysis based on the specific findings will be possible.

Troubleshooting & Optimization

troubleshooting low yield of 6-Hydroxyramulosin from culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of 6-Hydroxyramulosin from fungal cultures.

Troubleshooting Guide: Low Yield of this compound

Low yields of this compound, a polyketide secondary metabolite, can arise from a variety of factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: No or very low production of this compound with poor fungal growth.

This issue often points to fundamental problems with the fungal strain or the initial culture conditions.

Possible Cause Suggested Solution
Fungal Strain Viability Revive a fresh culture from a cryopreserved stock. Repeated subculturing can lead to strain degeneration and loss of secondary metabolite production.
Incorrect Culture Medium Ensure the use of an appropriate medium. Potato Dextrose Broth (PDB) is a good starting point for both Phoma and Pestalotiopsis species.[1] For optimization, consider a synthetic medium.
Suboptimal pH The initial pH of the culture medium is critical. For Pestalotiopsis species, a slightly acidic pH (around 4.0-6.0) is often optimal. For a Phoma species producing a related compound, an initial pH of 6.0 has been used.
Inappropriate Temperature Incubate the culture within the optimal temperature range for the specific fungal species. For most Pestalotiopsis and Phoma species, this is typically between 25-28°C.

Problem 2: Good fungal growth (high biomass) but low this compound yield.

This common scenario, known as the decoupling of growth and secondary metabolite production, suggests that the culture conditions are favorable for primary metabolism but not for the biosynthesis of this compound.

Possible Cause Suggested Solution
Nutrient Limitation or Repression Secondary metabolite production is often triggered by the depletion of a key nutrient. Experiment with different carbon and nitrogen sources and ratios. For polyketide production, a higher carbon-to-nitrogen ratio can sometimes be beneficial.
Inadequate Aeration Polyketide biosynthesis is an aerobic process. Ensure adequate oxygen supply by using baffled flasks, increasing the agitation speed (e.g., 150-200 rpm), or ensuring a sufficient headspace-to-medium volume ratio.
Suboptimal Fermentation Time Harvest the culture at the appropriate time. Secondary metabolite production typically occurs during the stationary phase of growth. A time-course experiment (e.g., harvesting every 2-3 days for up to 21 days) can determine the optimal production window. A 14-day incubation period has been successfully used for a related compound.[1]
Feedback Inhibition The accumulation of this compound or other metabolites may inhibit its own biosynthesis. Consider strategies like fed-batch culture or in-situ product removal.
Silent Biosynthetic Gene Cluster The gene cluster responsible for this compound production may not be expressed under standard laboratory conditions. Consider the use of epigenetic modifiers (e.g., histone deacetylase inhibitors or DNA methyltransferase inhibitors) to induce gene expression.

Problem 3: Inconsistent this compound yield between batches.

Batch-to-batch variability is often due to a lack of standardization in the experimental protocol.

Possible Cause Suggested Solution
Inoculum Variability Standardize the inoculum preparation. Use a consistent amount of mycelial plugs from the same region of a fresh agar plate culture or a standardized spore suspension.
Media Preparation Inconsistencies Ensure all media components are accurately weighed and dissolved completely. Use high-quality reagents and water.
Fluctuations in Physical Parameters Tightly control temperature, pH, and agitation speed throughout the fermentation process. Use calibrated equipment.

Frequently Asked Questions (FAQs)

Q1: What fungal species are known to produce this compound or related compounds?

A1: this compound and its derivatives are polyketides produced by endophytic fungi. A Phoma-like species isolated from Cinnamomum mollissimum has been shown to produce 5-Hydroxyramulosin, a closely related compound.[1] The genus Pestalotiopsis, particularly Pestalotiopsis microspora, is also a known producer of a wide array of polyketides and is a good candidate for producing this compound.

Q2: What is a good starting culture medium for this compound production?

A2: Potato Dextrose Broth (PDB) is a widely used and effective medium for the cultivation of Phoma and Pestalotiopsis species for secondary metabolite production.[1] For a more defined and optimizable option, a synthetic medium can be used.

Q3: What are the optimal physical parameters for fermentation?

A3: Optimal conditions can be strain-specific. However, a good starting point is:

  • Temperature: 25-28°C

  • pH: Initial pH of 5.5-6.5

  • Agitation: 150-200 rpm for liquid cultures

  • Incubation Time: 14-21 days

Q4: How can I extract this compound from the culture?

A4: A common method is solvent extraction using ethyl acetate. After the fermentation period, the culture broth is typically separated from the mycelium by filtration. The broth is then extracted with an equal volume of ethyl acetate. The organic phase is collected and the solvent is evaporated to yield the crude extract.

Q5: How can I quantify the yield of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A reverse-phase C18 column is typically used with a gradient of water and a polar organic solvent like acetonitrile or methanol as the mobile phase. Detection is usually performed with a UV detector, likely at a wavelength around 265 nm or 301 nm, which are the absorption maxima for the related 5-Hydroxyramulosin.

Experimental Protocols

Protocol 1: Cultivation of Phoma or Pestalotiopsis sp. for this compound Production

  • Inoculum Preparation:

    • Aseptically cut five mycelial plugs (approximately 5 mm in diameter) from the edge of a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

  • Fermentation:

    • Transfer the mycelial plugs to a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).

    • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 14 days.

  • Extraction:

    • After 14 days, separate the mycelium from the culture broth by filtration through cheesecloth.

    • Transfer the culture broth to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction process two more times.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage:

    • Store the dried crude extract at -20°C until further analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is adapted from the analysis of the closely related 5-Hydroxyramulosin and may require optimization.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 265 nm and 301 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low this compound Yield check_growth Assess Fungal Growth start->check_growth poor_growth Poor Growth check_growth->poor_growth Poor good_growth Good Growth check_growth->good_growth Good check_strain Check Strain Viability poor_growth->check_strain check_media_growth Verify Media Composition poor_growth->check_media_growth check_params_growth Optimize Physical Parameters (Temp, pH) poor_growth->check_params_growth check_media_prod Optimize Media for Production (C:N ratio, precursors) good_growth->check_media_prod check_params_prod Optimize Fermentation Parameters (Aeration, Time) good_growth->check_params_prod check_genetics Consider Genetic Factors (Strain selection, epigenetic induction) good_growth->check_genetics

Caption: A logical workflow for troubleshooting low this compound yield.

Experimental_Workflow General Experimental Workflow for this compound Production inoculum Inoculum Preparation (Mycelial Plugs or Spores) fermentation Liquid Fermentation (e.g., PDB, 14-21 days) inoculum->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract analysis HPLC Analysis (Quantification) crude_extract->analysis purification Purification (e.g., Column Chromatography) crude_extract->purification

Caption: A typical experimental workflow for producing and analyzing this compound.

Biosynthesis_Influence Factors Influencing this compound Biosynthesis pks Polyketide Synthase (PKS) Gene Cluster hydroxyramulosin This compound pks->hydroxyramulosin precursors Primary Metabolites (Acetyl-CoA, Malonyl-CoA) precursors->pks environmental Environmental Factors (pH, Temp, Aeration) environmental->pks modulate nutritional Nutritional Factors (Carbon, Nitrogen) nutritional->pks modulate genetic Genetic & Epigenetic Regulation genetic->pks regulate

Caption: Key factors influencing the polyketide biosynthetic pathway of this compound.

References

Technical Support Center: Optimizing Fermentation for 6-Hydroxyramulosin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of 6-Hydroxyramulosin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a polyketide secondary metabolite. While specific data for this compound is limited, it is structurally related to ramulosin, which is known to be produced by endophytic fungi of the genus Pestalotiopsis, particularly Pestalotiopsis microspora. It is highly probable that this compound is also produced by species within this genus, potentially as a derivative of the ramulosin biosynthetic pathway.

Q2: What are the general starting conditions for the fermentation of Pestalotiopsis species to produce polyketides like this compound?

A common starting point for the cultivation of Pestalotiopsis species for secondary metabolite production involves using a potato dextrose broth (PDB) medium. The fungus is typically cultured in stationary flasks at room temperature (around 25-28°C) for a period of 14 to 28 days.

Q3: How can I optimize the fermentation medium to enhance this compound production?

Optimization of the fermentation medium is crucial for maximizing the yield of secondary metabolites. A systematic approach such as Response Surface Methodology (RSM) can be employed to identify the optimal concentrations of key media components.

Key nutritional factors to consider for optimization include:

  • Carbon Sources: Various carbon sources can significantly influence secondary metabolite production. It is recommended to screen different carbon sources such as glucose, sucrose, fructose, maltose, and soluble starch. The optimal concentration of the best-performing carbon source should then be determined.

  • Nitrogen Sources: Both organic and inorganic nitrogen sources can impact yield. Test various nitrogen sources like peptone, yeast extract, beef extract, tryptone, ammonium sulfate, and sodium nitrate. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize.

  • Minerals and Trace Elements: The presence of specific ions can be crucial for enzyme activity in biosynthetic pathways. While standard media like PDB contain some minerals, supplementing with trace elements like MgSO₄, KH₂PO₄, and FeSO₄ may be beneficial.

Q4: What are the optimal physical parameters for this compound fermentation?

The physical environment of the fermentation process plays a significant role in fungal growth and metabolite production.

  • pH: The initial pH of the culture medium should be optimized. For Pestalotiopsis species, a starting pH in the range of 5.0 to 7.0 is generally suitable. One study on a Pestalotiopsis species found that a pH of 6.0 resulted in the maximum dry mycelial weight.[1]

  • Temperature: The optimal temperature for growth and secondary metabolite production may differ. For many Pestalotiopsis species, a temperature range of 25-30°C is recommended. It is advisable to test a range of temperatures within this window to find the optimum for this compound production.[1]

  • Aeration and Agitation: While many endophytic fungi are grown under static conditions for secondary metabolite production, some level of agitation can improve nutrient and oxygen availability. However, excessive shear stress from high agitation speeds can be detrimental to fungal morphology and productivity. If using a shake flask or bioreactor, it is recommended to test a range of agitation speeds (e.g., 120-180 rpm).

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or no production of this compound 1. Suboptimal fermentation medium. 2. Inappropriate physical fermentation parameters (pH, temperature). 3. Incorrect fermentation duration. 4. Strain degradation or loss of productivity.1. Screen different carbon and nitrogen sources and optimize their concentrations. 2. Perform a systematic optimization of initial medium pH and incubation temperature. 3. Conduct a time-course study to determine the optimal harvest time. 4. Re-culture the fungus from a stock culture or re-isolate from the host plant.
High biomass but low product yield 1. Nutrient conditions favor primary metabolism (growth) over secondary metabolism. 2. Feedback inhibition by the product or other metabolites.1. Adjust the carbon-to-nitrogen ratio. A higher C/N ratio often favors secondary metabolite production. 2. Consider fed-batch fermentation to maintain optimal nutrient levels and remove inhibitory byproducts.
Contamination of the culture 1. Inadequate sterile technique during inoculation or sampling. 2. Contaminated media or equipment.1. Review and strictly adhere to aseptic techniques. 2. Ensure proper sterilization of all media, glassware, and bioreactors.
Foaming in the bioreactor 1. High protein content in the medium (e.g., from yeast extract or peptone). 2. High agitation or aeration rates.1. Add an appropriate concentration of a sterile antifoaming agent. 2. Reduce the agitation and/or aeration rate if it does not negatively impact production.
Difficulty in extracting the product 1. Product may be intracellular. 2. Inefficient extraction solvent.1. After separating the mycelium from the broth, perform a separate extraction of the mycelial mass. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane) for extraction.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for optimizing this compound production based on common findings in fungal secondary metabolite fermentation. Researchers should generate their own data through systematic experimentation.

Parameter Condition A Condition B Condition C This compound Yield (mg/L)
Carbon Source 20 g/L Glucose20 g/L Sucrose20 g/L Maltose[Experimental Data Needed]
Nitrogen Source 5 g/L Peptone5 g/L Yeast Extract5 g/L Ammonium Sulfate[Experimental Data Needed]
Initial pH 5.06.07.0[Experimental Data Needed]
Temperature (°C) 252830[Experimental Data Needed]

Experimental Protocols

General Fungal Fermentation Protocol
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a pure culture of Pestalotiopsis sp. from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile potato dextrose broth (PDB).

    • Incubate the flask at 25-28°C for 5-7 days on a rotary shaker at 150 rpm to generate a seed culture.

  • Production Fermentation:

    • Inoculate a 1 L Erlenmeyer flask containing 400 mL of the optimized production medium with 20 mL of the seed culture.

    • Incubate the production flask under the optimized conditions of temperature and agitation for the predetermined optimal duration.

  • Extraction and Quantification:

    • Separate the mycelium from the fermentation broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelium separately by homogenizing it in methanol or another suitable solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

    • Analyze the crude extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (Pestalotiopsis sp. on PDA) Seed_Culture Seed Culture (PDB, 25-28°C, 5-7 days) Inoculum->Seed_Culture Transfer Production_Culture Production Culture (Optimized Medium) Seed_Culture->Production_Culture Inoculation Extraction Extraction (Broth & Mycelium) Production_Culture->Extraction Harvest Optimization Optimization of Parameters (pH, Temp, Media) Optimization->Production_Culture Purification Purification (Chromatography) Extraction->Purification Analysis Quantification (HPLC, LC-MS) Purification->Analysis

Caption: Experimental workflow for this compound production.

logical_relationship cluster_inputs Input Factors cluster_process Process cluster_outputs Outputs Media Media Composition (Carbon, Nitrogen, Minerals) Fermentation Fermentation Process Media->Fermentation Physical Physical Parameters (pH, Temperature, Aeration) Physical->Fermentation Genetics Fungal Strain (Pestalotiopsis sp.) Genetics->Fermentation Biomass Fungal Biomass Fermentation->Biomass Product This compound Fermentation->Product

Caption: Factors influencing this compound production.

biosynthesis_pathway PKS Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain Intermediate PKS->Polyketide_Chain Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Cyclization Cyclization/Reduction Polyketide_Chain->Cyclization Ramulosin Ramulosin Cyclization->Ramulosin Hydroxylation Hydroxylation (Cytochrome P450 Monooxygenase) Ramulosin->Hydroxylation Hydroxyramulosin This compound Hydroxylation->Hydroxyramulosin

Caption: Proposed biosynthetic pathway for this compound.

References

Technical Support Center: 6-Hydroxyramulosin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Hydroxyramulosin.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield of this compound in Crude Extract

Possible Cause Recommended Solution
Inefficient initial extraction from fungal culture.Ensure the use of an appropriate solvent system. Based on known solubility, a polar organic solvent like ethyl acetate or methanol is a good starting point. Consider sequential extractions to maximize recovery.
Degradation of this compound during extraction.Maintain a low temperature (e.g., 4°C) throughout the extraction process. Minimize exposure to light and oxygen.
Suboptimal fungal growth or secondary metabolite production.Optimize culture conditions (media composition, temperature, pH, aeration) for Pestalotia ramulosa to enhance the production of this compound.

Issue 2: Poor Resolution or Peak Tailing in HPLC

Possible Cause Recommended Solution
Inappropriate column chemistry.For a moderately polar compound like this compound, a C18 reversed-phase column is a common choice. If issues persist, consider a phenyl-hexyl or cyano-propyl column.
Mobile phase composition is not optimal.Systematically vary the solvent ratio (e.g., methanol/water or acetonitrile/water) and the pH of the aqueous component. A gradient elution may be necessary to resolve complex mixtures.
Presence of interfering compounds (e.g., lipids).Incorporate a sample clean-up step before HPLC. This can include a liquid-liquid extraction with a non-polar solvent like hexane to remove lipids, or solid-phase extraction (SPE) with a suitable sorbent.
Column overload.Reduce the sample concentration or the injection volume.
Column degradation.Flush the column with a strong solvent or, if necessary, replace the column.

Issue 3: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Co-elution with structurally similar compounds.Optimize the HPLC method by adjusting the mobile phase, temperature, or using a different stationary phase. Consider a secondary purification step with a different chromatographic technique (e.g., preparative TLC or a different column chemistry).
Degradation of this compound during purification or storage.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. Adjust purification and storage conditions to minimize degradation (e.g., use of antioxidants, storage at -20°C in the dark).
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all glassware and equipment.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is reported to be soluble in dichloromethane, DMSO, ethanol, and methanol. This information is critical for selecting appropriate solvents for extraction and chromatography.

Q2: What are common impurities encountered during the purification of fungal secondary metabolites?

A2: Fungal extracts are often complex mixtures containing lipids, fatty acids, pigments, and other secondary metabolites with similar polarities. A common preliminary purification step is to perform a defatting extraction using a non-polar solvent like n-hexane.

Q3: How can I confirm the identity and purity of my purified this compound?

A3: The identity of this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) to determine the molecular weight and NMR spectroscopy (¹H and ¹³C) to elucidate the structure. Purity can be assessed by HPLC with a diode array detector (DAD) to check for co-eluting impurities and by quantitative NMR (qNMR).

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored at -20°C. For long-term storage, it is advisable to store it as a dry solid in a tightly sealed container, protected from light.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble

Experimental Protocols

Protocol 1: Suggested Initial Extraction and Defatting Procedure

  • Lyophilize the fungal mycelium of Pestalotia ramulosa.

  • Grind the lyophilized mycelium into a fine powder.

  • Extract the powder with methanol (3 x 500 mL) at room temperature with shaking for 24 hours for each extraction.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform a liquid-liquid partition with n-hexane (3 x 300 mL) to remove non-polar impurities such as lipids.

  • Collect the methanol/water phase and evaporate the solvent to yield a defatted crude extract.

Protocol 2: Suggested Reversed-Phase HPLC Purification

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start with a linear gradient of 10% B to 100% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the crude extract (a starting point could be 254 nm).

  • Injection Volume: 20 µL of the dissolved defatted extract.

Note: This is a suggested starting protocol and may require optimization for your specific sample and HPLC system.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture (Pestalotia ramulosa) extraction Solvent Extraction (e.g., Methanol) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract defatting Liquid-Liquid Extraction (n-Hexane) crude_extract->defatting defatted_extract Defatted Extract defatting->defatted_extract hplc Reversed-Phase HPLC defatted_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pure_compound Pure this compound purity_check->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A general workflow for the extraction and purification of this compound.

troubleshooting_logic Troubleshooting Logic for HPLC Purification cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Poor HPLC Separation peak_tailing Peak Tailing? start->peak_tailing overload Reduce Sample Load peak_tailing->overload Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No secondary_interactions Modify Mobile Phase pH or Change Column overload->secondary_interactions If persists optimize_gradient Optimize Gradient Slope poor_resolution->optimize_gradient Yes rt_shift Retention Time Shift? poor_resolution->rt_shift No change_solvent Change Organic Solvent (MeOH vs. ACN) optimize_gradient->change_solvent If persists check_flow_rate Check Pump Flow Rate rt_shift->check_flow_rate Yes check_mobile_phase Ensure Consistent Mobile Phase Prep check_flow_rate->check_mobile_phase

Caption: A decision tree for troubleshooting common HPLC purification problems.

Technical Support Center: 6-Hydroxyramulosin Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyramulosin. The focus is on addressing solubility challenges to facilitate experimental work and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a fungal metabolite with the molecular formula C10H14O4 and a molecular weight of 198.2.[1] While its solubility in various organic solvents is documented, its aqueous solubility is not explicitly stated in readily available literature, which strongly suggests that it is poorly soluble in water. This is a common characteristic of many natural product-based compounds.[2]

SolventSolubility
DichloromethaneSoluble
DMSOSoluble
EthanolSoluble
MethanolSoluble
WaterPresumed Poorly Soluble

Q2: Why is the aqueous solubility of this compound a critical factor in research and drug development?

A2: Poor aqueous solubility can significantly hinder the development of a compound for therapeutic use. It can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body after administration.[2][3] In a research setting, poor solubility can complicate in vitro experiments, such as cell-based assays, leading to inaccurate or inconsistent results.

Q3: What are the general approaches to enhance the solubility of poorly water-soluble compounds like this compound?

A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs. These methods can be broadly categorized into physical and chemical modifications.[2]

Troubleshooting Guide: Common Solubility-Related Issues

This guide addresses specific problems you might encounter during your experiments with this compound and provides potential solutions.

Issue 1: Precipitation of this compound in Aqueous Buffers During In Vitro Assays.

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The small amount of organic solvent used to dissolve the compound initially is not sufficient to keep it in solution upon dilution.

Solutions:

  • Co-solvents: Employ a higher, yet non-toxic, percentage of a water-miscible organic co-solvent in your final assay medium. Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to run a vehicle control to ensure the co-solvent does not affect the experimental outcome.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. The Henderson-Hasselbalch equation can be used to predict the pH at which the compound will be in its more soluble ionized form.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.

Issue 2: Low and Variable Bioavailability in Animal Studies.

Possible Cause: Poor aqueous solubility of this compound leads to incomplete dissolution in the gastrointestinal tract, resulting in low and erratic absorption.

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution. Techniques like micronization and nanosuspension can be employed.

    • Micronization: Grinding the compound to produce particles in the micron range.

    • Nanosuspension: Further reducing the particle size to the nanometer range, which can dramatically improve dissolution rates.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution. This creates an amorphous form of the drug, which is more soluble than its crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Studies
  • Objective: To prepare a stock solution of this compound in a co-solvent for dilution in aqueous media.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Procedure:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently warm the solution and vortex if necessary to ensure complete dissolution.

    • For the experiment, dilute the stock solution in the aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize solvent toxicity in cell-based assays.

    • Visually inspect for any precipitation after dilution. If precipitation occurs, consider using a higher final DMSO concentration (if tolerated by the assay) or exploring other techniques.

Protocol 2: Formulation of a Solid Dispersion using the Solvent Evaporation Method
  • Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Methanol (or another suitable volatile solvent in which both the drug and polymer are soluble)

  • Procedure:

    • Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a minimal amount of methanol.

    • Stir the solution until both components are fully dissolved.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Collect the solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

    • Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Initial Approaches cluster_2 Advanced Formulation Strategies cluster_3 Outcome Poor_Aqueous_Solubility Poor Aqueous Solubility of This compound Co_solvents Co-solvents (e.g., DMSO, PEG) Poor_Aqueous_Solubility->Co_solvents For In Vitro Assays pH_Adjustment pH Adjustment Poor_Aqueous_Solubility->pH_Adjustment If Ionizable Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) Poor_Aqueous_Solubility->Particle_Size_Reduction For In Vivo Studies Solid_Dispersion Solid Dispersion (with polymers like PVP, PEG) Poor_Aqueous_Solubility->Solid_Dispersion For Oral Delivery Lipid_Based_Formulations Lipid-Based Formulations (e.g., SEDDS) Poor_Aqueous_Solubility->Lipid_Based_Formulations For Lipophilic Drugs Enhanced_Solubility Enhanced Solubility and Bioavailability Co_solvents->Enhanced_Solubility pH_Adjustment->Enhanced_Solubility Particle_Size_Reduction->Enhanced_Solubility Solid_Dispersion->Enhanced_Solubility Lipid_Based_Formulations->Enhanced_Solubility Signaling_Pathway_Inhibition_Assay cluster_0 Drug Preparation cluster_1 Cellular Assay cluster_2 Analysis Stock_Solution This compound in DMSO (High Concentration Stock) Working_Solution Dilution in Assay Buffer (Low DMSO Concentration) Stock_Solution->Working_Solution Dilute Treatment Incubation with Working Solution Working_Solution->Treatment Add to Cells Target Cells in Culture Cells->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Western_Blot Western Blot for Phosphorylated Proteins Lysis->Western_Blot Data_Analysis Quantification of Inhibition Western_Blot->Data_Analysis

References

preventing degradation of 6-Hydroxyramulosin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-Hydroxyramulosin during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1] For many fungal secondary metabolites, storage at 4°C or -80°C has been shown to be significantly better than room temperature, with no major difference between the two colder temperatures for preventing degradation.[2]

Q2: How should I handle this compound upon receipt?

Upon receipt, it is crucial to immediately store the compound at the recommended temperature of -20°C. If the compound is shipped at room temperature, it is advisable to minimize the time it remains under these conditions.

Q3: In what type of container should I store this compound?

Use tightly sealed vials to prevent exposure to moisture and air. For compounds dissolved in solvents, ensure the container is compatible with the solvent used. Amber vials are recommended to protect the compound from light.

Q4: Can I store this compound in solution?

Yes, this compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[1] However, the long-term stability in these solvents is not well-documented. If you need to store it in solution, it is best to prepare fresh solutions for your experiments. If storage in solution is unavoidable, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Is this compound sensitive to light?

As a general precaution for fungal secondary metabolites, especially those with phenolic structures, exposure to light should be minimized.[3][4] Light can induce photolytic degradation. It is recommended to work with the compound in a subdued light environment and store it in light-protecting containers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify that the compound has been consistently stored at -20°C. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots if the compound is in solution. - Assess the purity of your stock using an appropriate analytical method, such as HPLC.
Visible changes in the appearance of the compound (e.g., color change). Potential degradation, oxidation, or contamination.- Discard the stock if significant changes are observed. - If you suspect oxidation, ensure the container is tightly sealed and consider purging with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.
Precipitation of the compound from a solution upon thawing. The solubility of the compound may be lower at colder temperatures.- Gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound. - Ensure the solvent is of high purity and free of water, which can affect solubility.

Experimental Protocols

Given the limited publicly available stability data for this compound, a forced degradation study can be invaluable for determining its stability under your specific laboratory conditions. This study involves subjecting the compound to various stress conditions to identify potential degradation pathways and establish optimal storage and handling procedures.

Protocol: Forced Degradation Study for this compound

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • pH meter

  • Photostability chamber or a light source capable of emitting UV and visible light

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples by a suitable stability-indicating analytical method, such as reverse-phase HPLC. A gradient elution with a mobile phase of acetonitrile and water is a common starting point for analyzing fungal metabolites.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition. A degradation of 5-20% is generally considered suitable for identifying degradation products.

    • The results will indicate under which conditions this compound is least stable.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Format Temperature Duration Container Special Considerations
Solid (Lyophilized Powder) -20°CLong-termTightly sealed, amber vialProtect from moisture and light.
In Solution (e.g., DMSO, Methanol) -20°C or -80°CShort to medium-termTightly sealed, solvent-resistant vialPrepare single-use aliquots to avoid freeze-thaw cycles.

Visualizations

G cluster_storage Recommended Storage Workflow Receipt Receive this compound Storage Store immediately at -20°C in a tightly sealed, amber vial Receipt->Storage In_Use For use, prepare stock solution Storage->In_Use Aliquoting Aliquot into single-use vials In_Use->Aliquoting Experiment Use in experiment Aliquoting->Experiment Long_Term_Solution Store aliquots at -80°C Aliquoting->Long_Term_Solution

Caption: Recommended workflow for handling and storing this compound.

G cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis pH Oxidation Oxidation Compound->Oxidation O₂ Photolysis Photolysis (Light Exposure) Compound->Photolysis Degradation_Product_1 Degradation Product(s) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product(s) Oxidation->Degradation_Product_2 Degradation_Product_3 Degradation Product(s) Photolysis->Degradation_Product_3

Caption: Factors that can potentially lead to the degradation of this compound.

References

Technical Support Center: Overcoming Interference in 6-Hydroxyramulosin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxyramulosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and avoid common pitfalls in your bioassays. As a fungal metabolite, this compound holds promise for various biological activities, but like many natural products, it can present unique challenges in in-vitro testing. This guide is designed to help you identify and overcome potential sources of interference, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a fungal metabolite with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.2. It is soluble in dichloromethane, DMSO, ethanol, and methanol. For long-term storage, it is recommended to keep the compound at -20°C.[1]

Q2: What types of bioassays are commonly used for fungal metabolites like this compound?

A2: While specific bioassays for this compound are not widely published, metabolites from the producing fungus, Pestalotiopsis, are often screened for antimicrobial and cytotoxic activities. Therefore, common assays include antimicrobial susceptibility tests (e.g., agar diffusion, broth microdilution) and various cytotoxicity assays against cancer cell lines (e.g., MTT, LDH release assays).[2][3] Enzyme inhibition assays are also a common approach for screening natural products.

Q3: What is "Pan Assay Interference" and how is it relevant to this compound?

A3: Pan Assay Interference Compounds (PAINS) are molecules that appear to be active in a wide range of assays due to non-specific mechanisms rather than direct interaction with the intended biological target.[4][5] As a natural product, this compound could potentially act as a PAIN. Common PAINS-related interference mechanisms include compound aggregation, redox activity, and metal chelation. It is crucial to perform control experiments to rule out these possibilities.

Q4: I am observing inconsistent results in my bioassays. What could be the cause?

A4: Inconsistent results with natural products like this compound can stem from several factors, including compound stability, solubility issues, and non-specific interactions with assay components. Ensure the compound is fully dissolved in a compatible solvent and that the final solvent concentration in the assay does not affect the biological system. It is also important to consider the stability of this compound under your specific assay conditions (e.g., pH, temperature, light exposure).

Troubleshooting Guides

Antimicrobial Assay Interference

Issue: Inconsistent or false-positive results in antimicrobial assays (e.g., agar diffusion, broth microdilution).

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Poor Solubility/Precipitation - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO, ethanol) before adding to the growth medium. - Include a solvent control to assess its effect on microbial growth. - Visually inspect for precipitation in the assay wells or plates.
Compound Adsorption to Plastics - Use low-binding microplates. - Include a pre-incubation step of the compound in the plate to saturate binding sites before adding microbial inoculum.
Direct Interaction with Media Components - Test the activity of this compound in different growth media to rule out inactivation or potentiation by media components.
pH Alteration of the Medium - Measure the pH of the medium after adding this compound at the highest concentration tested. - Buffer the medium if significant pH changes are observed.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_controls Controls A Prepare this compound Stock Solution D Serial Dilution of this compound in Microplate A->D B Prepare Microbial Inoculum E Add Microbial Inoculum to Wells B->E C Prepare Growth Medium C->D I Positive Control (Known Antibiotic) C->I J Negative Control (No Compound) C->J K Solvent Control C->K L Media Sterility Control C->L D->E F Incubate at Appropriate Temperature E->F G Read Absorbance or Visualize Growth Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H I->E J->E K->D

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Cytotoxicity Assay Interference

Issue: High background or false-positive signals in cytotoxicity assays (e.g., MTT, LDH, ATP-based).

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Compound Color Interference - If this compound solutions are colored, they can interfere with colorimetric assays (e.g., MTT, LDH). - Run a compound-only control (no cells) to measure its intrinsic absorbance at the assay wavelength and subtract this from the experimental values.
Redox Activity - Phenolic compounds can have intrinsic redox activity, which can interfere with assays that rely on redox indicators (e.g., resazurin, MTT). - Test the ability of this compound to directly reduce the assay reagent in a cell-free system.
Direct Enzyme Inhibition/Activation - In assays measuring released enzymes (e.g., LDH), the compound may directly inhibit or activate the enzyme. - Add this compound to a sample with a known amount of purified LDH to assess its direct effect on enzyme activity.
ATP Assay Interference - For ATP-based viability assays, the compound might inhibit luciferase or quench the luminescent signal. - Perform the assay in the presence of a known amount of ATP and this compound to check for interference.

Signaling Pathway for Apoptosis Induction (Illustrative)

G A This compound B Cellular Stress A->B C Mitochondrial Pathway B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Potential apoptotic pathway induced by this compound.

Enzyme Inhibition Assay Interference

Issue: Non-reproducible or apparently potent inhibition in enzyme assays that is not target-specific.

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Compound Aggregation - Many natural products form aggregates at higher concentrations, which can non-specifically inhibit enzymes. - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant loss of potency in the presence of detergent suggests aggregation-based inhibition.
Redox Cycling - Phenolic compounds can undergo redox cycling in the presence of reducing agents (e.g., DTT), generating reactive oxygen species that can damage the enzyme. - Run the assay with and without the reducing agent. If inhibition is dependent on the reducing agent, redox cycling is likely occurring.
Metal Chelation - If the target enzyme is a metalloprotein, this compound might chelate essential metal cofactors. - Add an excess of the relevant metal ion to the assay to see if the inhibitory activity is reversed.
Reaction with Thiol Groups - The compound may react with cysteine residues on the enzyme, leading to irreversible inhibition. - Pre-incubate the compound with a thiol-containing molecule like glutathione and then add it to the assay. A decrease in inhibition suggests thiol reactivity.

Logical Flow for Investigating Enzyme Inhibition Interference

G A Initial Hit in Enzyme Inhibition Screen B Test for Concentration-Dependent Inhibition A->B C Add 0.01% Triton X-100 to Assay B->C Yes I Proceed with Further Mechanistic Studies B->I No D Potency Greatly Reduced? C->D E Likely Aggregator D->E Yes F Remove Reducing Agent (e.g., DTT) D->F No G Inhibition Lost? F->G H Likely Redox Cycler G->H Yes G->I No

Caption: Decision tree for troubleshooting enzyme inhibition interference.

This technical support center provides a starting point for addressing common issues in this compound bioassays. Given the limited specific data on this compound, researchers are encouraged to employ these general troubleshooting strategies for natural products to ensure the generation of high-quality, reliable data.

References

Technical Support Center: Refining HPLC Separation of 6-Hydroxyramulosin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 6-Hydroxyramulosin isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

1. Why am I seeing poor resolution or co-elution of my this compound isomers?

Poor resolution between isomers of this compound is a frequent challenge due to their similar physicochemical properties. Several factors can contribute to this issue:

  • Inappropriate Mobile Phase Composition: The organic solvent percentage and the pH of the aqueous phase are critical for achieving selectivity between isomers.

  • Suboptimal Stationary Phase: Not all C18 columns are the same. Differences in silica purity, end-capping, and pore size can significantly impact selectivity for closely related compounds.

  • Insufficient Column Efficiency: A column with a low plate count will result in broader peaks, making it difficult to separate closely eluting isomers.

  • Inadequate Method Parameters: Flow rate and column temperature can influence the separation.

Strategies to Improve Resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time between closely eluting peaks. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile or methanol).

  • Adjust Mobile Phase Composition:

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.

    • pH: The addition of an acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of both the analytes and residual silanols on the stationary phase, often leading to sharper peaks and improved resolution.

  • Evaluate Different Stationary Phases:

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity through π-π interactions with the aromatic rings of this compound.

    • Chiral Columns: If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary for separation. A screening of different chiral columns is often required.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the overall efficiency of the separation.

  • Reduce Flow Rate: Lowering the flow rate can improve resolution, but will also increase the run time.

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to better peak shape and resolution.

2. I am observing significant peak tailing for my this compound peaks. What is the cause and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or system.

  • Adjust Mobile Phase pH: The hydroxyl groups on this compound and free silanol groups on the silica-based stationary phase can interact, leading to tailing. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of free silanol groups available for secondary interactions.

  • Column Degradation: The column may be degrading. Consider washing the column according to the manufacturer's instructions or replacing it.

3. My retention times are shifting between injections. What could be the cause?

Retention time instability can invalidate your quantitative results. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your analytical run, especially when using gradient elution.

  • Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to retention time drift. Ensure your buffer is used within its effective pH range (pKa ± 1).

  • Fluctuations in Column Temperature: Even small changes in ambient temperature can affect retention times. Using a column oven is crucial for reproducible results.

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times. Check for leaks and ensure the pump is properly primed and maintained.

4. I am not seeing any peaks for this compound. What are the possible reasons?

The absence of peaks can be due to several factors, from sample preparation to instrument issues.

  • Sample Degradation: this compound, like many fungal metabolites, may be unstable. Ensure proper storage of your samples (e.g., at low temperature and protected from light) and prepare them fresh if possible. Investigate the stability of the compound in your chosen solvent.

  • Incorrect Wavelength Detection: this compound is a chromophoric molecule. A diode-array detector (DAD) is useful for identifying the optimal detection wavelength. If you are using a single-wavelength UV detector, ensure it is set to an appropriate wavelength for your compound.

  • Sample Not Eluting: The compound may be too strongly retained on the column. Try a stronger mobile phase (higher percentage of organic solvent).

  • Injection Issues: Verify that the autosampler is correctly picking up and injecting your sample. Check for air bubbles in the sample loop.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound isomers?

A good starting point is a reversed-phase method using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength for quantification determined from the UV spectrum.

Q2: Should I use normal-phase or reversed-phase HPLC for this compound isomers?

Reversed-phase HPLC is generally the first choice for polar fungal metabolites like this compound. However, if you are struggling to achieve separation with reversed-phase, normal-phase chromatography can be a valuable alternative as it offers different selectivity. Normal-phase HPLC is particularly useful for separating isomers.

Q3: How can I confirm the identity of the separated isomer peaks?

Mass spectrometry (LC-MS) is the most definitive method for confirming the identity of your peaks. Since isomers have the same mass, you will need to rely on fragmentation patterns (MS/MS) and retention times to differentiate them. If authentic standards for the isomers are available, you can confirm their identity by comparing their retention times.

Q4: What are the key parameters to include in a method validation for this compound isomers?

A typical HPLC method validation should include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the detector response.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical Retention Time and Resolution Data for this compound Isomers Under Different Conditions

Method ConditionIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Method A: C18, ACN/H2O Gradient8.28.51.2
Method B: C18, MeOH/H2O Gradient9.510.01.4
Method C: Phenyl-Hexyl, ACN/H2O Gradient7.88.62.1

Table 2: Example Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD (µg/mL) 0.05Report
LOQ (µg/mL) 0.15Report

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

  • Grow the fungal strain in a suitable liquid or solid medium.

  • After the desired incubation period, harvest the fungal biomass and/or culture filtrate.

  • Extract the metabolites using an organic solvent such as ethyl acetate or methanol.

  • Evaporate the organic solvent under reduced pressure.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Protocol 2: Representative Reversed-Phase HPLC Method

  • System Preparation:

    • Prepare the mobile phases as described in the starting conditions (FAQ 1). Ensure they are thoroughly degassed.

    • Install a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) and equilibrate the system with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 0.3 mL/min until a stable baseline is achieved.

    • Set the column oven to 30 °C.

  • Sample Injection:

    • Inject 5 µL of the prepared sample.

  • Gradient Elution:

    • Run a linear gradient from 10% B to 90% B over 15 minutes.

    • Include a wash step with a high percentage of organic solvent (e.g., 95% B) for 5 minutes to elute any strongly retained compounds.

    • Return to the initial conditions and re-equilibrate the column for 5 minutes before the next injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Resolution of Isomers check_method Review Current Method Parameters start->check_method optimize_gradient Is Gradient Optimal? check_method->optimize_gradient shallow_gradient Implement Shallower Gradient optimize_gradient->shallow_gradient No evaluate_column Evaluate Stationary Phase optimize_gradient->evaluate_column Yes change_solvent Change Organic Solvent (e.g., ACN to MeOH) shallow_gradient->change_solvent no_improvement No Significant Improvement shallow_gradient->no_improvement adjust_ph Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) change_solvent->adjust_ph change_solvent->no_improvement adjust_ph->evaluate_column adjust_ph->no_improvement phenyl_column Try Phenyl-Hexyl Column evaluate_column->phenyl_column chiral_column Screen Chiral Columns (if enantiomers) evaluate_column->chiral_column increase_efficiency Increase Column Efficiency phenyl_column->increase_efficiency phenyl_column->no_improvement chiral_column->increase_efficiency chiral_column->no_improvement longer_column Use Longer Column or Smaller Particles increase_efficiency->longer_column end Resolution Achieved longer_column->end longer_column->no_improvement no_improvement->check_method Re-evaluate

Caption: Troubleshooting workflow for improving HPLC resolution of isomers.

HPLC_Method_Development_Factors method_dev HPLC Method Development stationary_phase Stationary Phase method_dev->stationary_phase mobile_phase Mobile Phase method_dev->mobile_phase instrument_params Instrument Parameters method_dev->instrument_params column_chem Chemistry (C18, Phenyl, Chiral) stationary_phase->column_chem column_dim Dimensions (L x ID) stationary_phase->column_dim particle_size Particle Size (e.g., <2 µm) stationary_phase->particle_size solvent_type Organic Solvent (ACN, MeOH) mobile_phase->solvent_type ph_modifier pH / Additives (Acid, Buffer) mobile_phase->ph_modifier gradient_profile Gradient Profile mobile_phase->gradient_profile flow_rate Flow Rate instrument_params->flow_rate temperature Column Temperature instrument_params->temperature detection Detection Wavelength instrument_params->detection

Caption: Key factors influencing HPLC method development and separation.

Technical Support Center: Purification of 6-Hydroxyramulosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of isolated 6-Hydroxyramulosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a fungal metabolite, a polyketide originally isolated from Pestalotia ramulosa.[1] It is soluble in dichloromethane, DMSO, ethanol, and methanol.[1] Its molecular formula is C10H14O4 and it has a molecular weight of 198.2.[1]

Q2: What are the common challenges in purifying polar fungal metabolites like this compound?

A2: Purifying polar fungal secondary metabolites often presents challenges such as:

  • Co-extraction of polar impurities: Fermentation broths are complex mixtures containing numerous polar compounds that can co-extract with the target metabolite.

  • Poor retention on reversed-phase chromatography: Highly polar compounds may have weak interactions with the nonpolar stationary phases used in standard reversed-phase HPLC, leading to poor separation.

  • Compound instability: Some fungal metabolites can be sensitive to pH, temperature, or the stationary phase used during purification, leading to degradation.

  • Low yield: The concentration of the target metabolite in the crude extract may be low, making purification and recovery challenging.

Q3: What are the primary methods for purifying this compound?

A3: The primary methods for purifying this compound and other similar fungal polyketides include:

  • Chromatography: Techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly used.

  • Recrystallization: This is a powerful technique for final purification to obtain a highly pure crystalline product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Chromatography Troubleshooting

Issue 1: Poor separation of this compound from impurities during column chromatography.

Potential Cause Recommended Solution
Inappropriate Solvent System Optimize the solvent system by performing thin-layer chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Gradually increase the polarity of the mobile phase to improve separation.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling, which results in inefficient separation.
Compound Degradation on Silica If you suspect the compound is degrading on the acidic silica gel, you can use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

Issue 2: Peak tailing or broad peaks in HPLC analysis.

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress the ionization of silanol groups on the C18 column and improve peak shape.
Inappropriate Mobile Phase pH For ionizable compounds, adjusting the pH of the mobile phase can significantly improve peak shape and retention.
Column Contamination Flush the column with a strong solvent to remove any strongly retained impurities from previous runs.
Recrystallization Troubleshooting

Issue 3: Difficulty in finding a suitable solvent for recrystallization.

Potential Cause Recommended Solution
Compound is too soluble or insoluble The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities. For polar compounds like this compound, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are good starting points.
No single solvent works Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

Issue 4: The compound oils out instead of forming crystals.

Potential Cause Recommended Solution
Solution is supersaturated Add a small amount of the "good" solvent to the heated mixture to ensure the compound is fully dissolved before cooling.
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
Presence of impurities Impurities can inhibit crystal formation. Try further purification of the material by chromatography before recrystallization.

Issue 5: Low recovery of the purified compound.

Potential Cause Recommended Solution
Compound is too soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor.
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the compound to maximize recovery upon cooling.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound

This protocol outlines a general strategy for isolating and purifying this compound from a fungal culture broth.

1. Extraction:

  • Centrifuge the fungal culture to separate the mycelia from the broth.
  • Extract the culture filtrate with an organic solvent such as ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude extract.

2. Preliminary Purification by Column Chromatography:

  • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
  • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.
  • Collect fractions and analyze them by TLC to identify those containing this compound.
  • Combine the fractions containing the target compound and concentrate.

3. Final Purification by Recrystallization:

  • Select an appropriate solvent or solvent system for recrystallization.
  • Dissolve the partially purified this compound in the minimum amount of the hot solvent.
  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
  • Dry the crystals to obtain pure this compound.

4. Purity Assessment:

  • Determine the purity of the final product using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table provides a hypothetical example of how to present quantitative data for purity assessment at different stages of purification.

Purification Step Method Initial Purity (%) Final Purity (%) Recovery (%)
Crude Extract-15--
Column ChromatographySilica Gel, Hexane:EtOAc gradient158570
RecrystallizationEthanol/Water85>9880

Visualizations

Logical Workflow for Troubleshooting Purification

G Troubleshooting Logic for this compound Purification cluster_troubleshooting Troubleshooting Steps start Start Purification crude_extract Crude Fungal Extract start->crude_extract chromatography Column Chromatography crude_extract->chromatography poor_separation Poor Separation? chromatography->poor_separation Issue? recrystallization Recrystallization oiling_out Oiling Out? recrystallization->oiling_out Issue? purity_analysis Purity Analysis (HPLC/NMR) pure_product Pure this compound purity_analysis->pure_product >98% Pure impure_product Impure Product purity_analysis->impure_product <98% Pure impure_product->chromatography Re-purify poor_separation->recrystallization No optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes check_loading Check Column Loading poor_separation->check_loading Yes low_yield Low Yield? oiling_out->low_yield No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes low_yield->purity_analysis No use_min_solvent Use Minimal Hot Solvent low_yield->use_min_solvent Yes optimize_solvent->chromatography check_loading->chromatography slow_cooling->recrystallization use_min_solvent->recrystallization

Caption: A logical workflow for troubleshooting common issues during the purification of this compound.

Experimental Workflow for Purification

G Experimental Workflow for this compound Purification start Fungal Culture Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling recrystallization Recrystallization pooling->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product purity_check Purity Check (HPLC, NMR) final_product->purity_check

Caption: A step-by-step experimental workflow for the purification of this compound.

References

Technical Support Center: Strategies to Improve the Bioavailability of 6-Hydroxyramulosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to improve the bioavailability of the fungal secondary metabolite, 6-Hydroxyramulosin. Given the limited publicly available data on this specific compound, this guide focuses on foundational strategies and experimental workflows applicable to the characterization and enhancement of the bioavailability of novel natural products.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the bioavailability of this compound?

A1: The initial assessment of this compound's bioavailability involves a combination of in silico, in vitro, and in vivo studies. A recommended starting workflow is to first predict its physicochemical properties and then determine its aqueous solubility and stability at different pH values relevant to the gastrointestinal tract. Subsequently, in vitro permeability and metabolic stability assays should be conducted to understand its absorption potential and susceptibility to first-pass metabolism.

Q2: What are the common challenges that can be anticipated for the bioavailability of a fungal metabolite like this compound?

A2: Fungal secondary metabolites often face several bioavailability challenges, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism in the liver and intestines.[1][2][3] Efflux by transporters such as P-glycoprotein can also significantly limit absorption.[4][5] For this compound, its solubility in dichloromethane, DMSO, ethanol, and methanol suggests it may have lipophilic characteristics, which can influence its absorption and distribution.

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: Key strategies to enhance the oral bioavailability of natural compounds like this compound can be broadly categorized into formulation-based approaches, chemical modification, and co-administration with bioenhancers.

  • Formulation Strategies: These include the use of nanodelivery systems like liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles to improve solubility and protect the compound from degradation. Techniques like spray drying can also be employed to enhance solubility and stability.

  • Chemical Modification: A prodrug approach, where the chemical structure of this compound is modified to improve its physicochemical properties, can enhance absorption.

  • Co-administration with Bioenhancers: Natural compounds like piperine and quercetin can be co-administered to inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of the primary compound.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound
Symptom Possible Cause Troubleshooting Steps
Inconsistent results in in vitro assays.Poor dissolution of the compound in aqueous buffers.1. Optimize Solvent System: Use a co-solvent system (e.g., DMSO, ethanol) at a concentration that does not affect cell viability or enzyme activity. 2. Micronization: Reduce the particle size of the compound to increase the surface area for dissolution. 3. Formulation Approaches: Prepare a solid dispersion or a lipid-based formulation to improve solubility.
Low apparent permeability in Caco-2 assays.The compound is not sufficiently dissolved in the apical buffer to create a concentration gradient for passive diffusion.1. Solubility Enhancement: Incorporate a non-toxic solubilizing agent in the donor compartment. 2. pH Adjustment: Evaluate the solubility of this compound at different pH values to find the optimal pH for dissolution.
Issue 2: Poor Permeability of this compound in Caco-2 Transwell Assays
Symptom Possible Cause Troubleshooting Steps
Low apparent permeability coefficient (Papp).1. Low passive diffusion due to physicochemical properties (e.g., high molecular weight, low lipophilicity). 2. Active efflux by transporters like P-glycoprotein.1. Assess Efflux: Conduct the permeability assay in the presence of a P-glycoprotein inhibitor (e.g., verapamil) to determine if efflux is a limiting factor. 2. Use of Permeation Enhancers: Co-incubate with well-characterized and non-toxic permeation enhancers. 3. Prodrug Strategy: Synthesize more lipophilic ester prodrugs of this compound and evaluate their permeability.
High variability between experimental replicates.1. Inconsistent Caco-2 monolayer integrity. 2. Compound precipitation in the donor or receiver compartment.1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity. 2. Confirm Compound Stability and Solubility: Analyze compound concentration in both compartments at the end of the experiment to check for degradation or precipitation.
Issue 3: High Metabolic Instability of this compound in Liver Microsome Assays
Symptom Possible Cause Troubleshooting Steps
Rapid disappearance of the parent compound over a short incubation time.Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver microsomes.1. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and elucidate the metabolic pathways. 2. CYP Inhibition Studies: Use specific CYP inhibitors to identify the key enzymes responsible for the metabolism of this compound. 3. Co-administration with Inhibitors: In subsequent in vivo studies, consider co-administration with known inhibitors of the identified CYP enzymes.
Inconsistent metabolic rates between batches of microsomes.Variability in enzyme activity between different lots of liver microsomes.1. Standardize Microsome Batches: Use a single, well-characterized batch of microsomes for a series of related experiments. 2. Include Positive Controls: Always include a positive control compound with a known metabolic rate to normalize the data.

Data Presentation

Table 1: Example Physicochemical and In Vitro ADME Data for this compound

Parameter Result Implication for Bioavailability
Molecular Weight198.2 g/mol Favorable for passive diffusion (Lipinski's Rule of 5).
LogP (predicted)1.5Moderate lipophilicity, suggesting a balance between solubility and permeability.
Aqueous Solubility (pH 7.4)< 10 µg/mLLow solubility may limit dissolution and absorption.
Caco-2 Permeability (Papp A→B)0.5 x 10⁻⁶ cm/sLow permeability suggests poor absorption.
Caco-2 Efflux Ratio (Papp B→A / A→B)5.2High efflux ratio indicates active transport out of the cell, limiting net absorption.
Liver Microsome Stability (t½)15 minRapid metabolism suggests high first-pass clearance.

Table 2: Comparison of Bioavailability Enhancement Strategies for this compound (Hypothetical In Vivo Data in Rats)

Formulation/Strategy Cmax (ng/mL) Tmax (h) AUC₀-t (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)50 ± 121.0150 ± 45100
This compound + Piperine120 ± 251.0450 ± 90300
This compound Liposomes250 ± 502.01200 ± 210800
This compound Solid Lipid Nanoparticles300 ± 652.01500 ± 3001000

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 250 Ω·cm².

  • Experimental Setup:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., 10 µM this compound) to the apical (A) side for apical-to-basolateral (A→B) transport or the basolateral (B) side for basolateral-to-apical (B→A) transport.

    • Incubate at 37°C with gentle shaking.

  • Sampling: Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Characterization cluster_strategies Bioavailability Enhancement Strategies cluster_in_vivo In Vivo Evaluation in_silico Predict Physicochemical Properties (LogP, MW) solubility Aqueous Solubility & Stability in_silico->solubility Guides initial experiments permeability Caco-2 Permeability (Absorption, Efflux) solubility->permeability Informs assay conditions metabolism Liver Microsome Stability Assay permeability->metabolism Identifies key barriers formulation Formulation Development (Nanoparticles, Liposomes) metabolism->formulation Address challenges prodrug Prodrug Synthesis metabolism->prodrug coadmin Co-administration with Bioenhancers metabolism->coadmin in_vivo Pharmacokinetic Studies in Animal Models formulation->in_vivo Test improved formulations prodrug->in_vivo coadmin->in_vivo

Caption: Experimental workflow for assessing and improving the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein drug_formulation This compound Formulation drug_dissolved Dissolved This compound drug_formulation->drug_dissolved Dissolution drug_inside Intracellular This compound drug_dissolved->drug_inside Passive Diffusion/ Uptake metabolism Metabolism (CYP3A4) drug_inside->metabolism efflux Efflux Pump (P-gp) drug_inside->efflux drug_absorbed Absorbed This compound drug_inside->drug_absorbed Basolateral Transport efflux->drug_dissolved Efflux

Caption: Key pathways influencing the intestinal absorption of this compound.

References

Validation & Comparative

In Vitro Bioactivity of 6-Hydroxyramulosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of 6-Hydroxyramulosin, a fungal metabolite, against established anti-cancer agents. The data presented is based on publicly available information from commercial suppliers, as a primary research publication detailing these specific findings could not be identified. This guide aims to offer a preliminary overview for research and drug development purposes.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against human lung carcinoma (A549) and bladder carcinoma (T24) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other natural compounds with known anti-cancer properties.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound A549 14.2 ~71.6 [1][2]
This compound T24 15.3 ~77.2 [1][2]
PaclitaxelA5490.002~0.0023N/A
QuercetinA5498.65 (24h), 7.96 (48h), 5.14 (72h)~28.6 (24h), ~26.4 (48h), ~17.0 (72h)[3]
Panduratin AA5496.03~14.8

Note: The IC50 values for this compound are provided by commercial suppliers. The molecular weight of this compound (198.22 g/mol ) was used for the µM conversion. IC50 values for comparative compounds are from published literature and may have been determined under different experimental conditions.

Experimental Protocols

While the specific experimental details for the reported this compound bioactivity are not available, a generalized protocol for determining the cytotoxicity of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided below. This is a standard colorimetric assay for assessing cell metabolic activity.

Cell Culture and Treatment:

  • Cell Seeding: Human lung carcinoma (A549) and bladder carcinoma (T24) cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium (e.g., RPMI-1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then made in the culture medium to achieve the desired final concentrations.

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium salt into insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (A549/T24) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treat cells with compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance (570nm) formazan_solubilization->absorbance_reading calculation Calculate % viability absorbance_reading->calculation ic50_determination Determine IC50 value calculation->ic50_determination

Caption: Workflow of a typical in vitro cytotoxicity assay.

Potential Signaling Pathway: Induction of Apoptosis

The precise molecular mechanism of this compound has not been elucidated. However, many cytotoxic natural products exert their anti-cancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic pathway.

apoptosis_pathway cluster_stimulus Initiation cluster_pathway Signaling Cascade cluster_outcome Execution compound This compound (Hypothesized) bax_bak Bax/Bak Activation compound->bax_bak (Induces) mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: A generalized intrinsic apoptosis pathway.

References

Confirming the Structure of Fungal Metabolites: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool in this process, offering detailed insights into the molecular framework of complex organic molecules. This guide provides a comparative overview of the application of 2D NMR techniques for confirming the structure of fungal metabolites, using aspergifuranone , a bioactive compound isolated from the endophytic fungus Aspergillus sp. 16-5B, as a case study.[1][2] While the originally intended subject was 6-Hydroxyramulosin, the lack of publicly available, detailed 2D NMR data for this specific compound necessitated the use of a well-documented analogue to illustrate the experimental workflow and data interpretation.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of protons and carbons within a molecule. However, for complex structures, significant signal overlap and ambiguity can hinder a complete structural assignment. 2D NMR spectroscopy overcomes these limitations by spreading the NMR information across two frequency dimensions, revealing correlations between different nuclei. This allows for the piecing together of the molecular puzzle, establishing connectivity and spatial relationships between atoms.

The most common and essential 2D NMR experiments for structural elucidation of small molecules are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH). This is crucial for identifying adjacent protons and building spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom (¹JCH). This experiment is highly sensitive and allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is arguably the most critical experiment for connecting different spin systems and elucidating the overall carbon skeleton.

Experimental Protocols

The following are generalized protocols for the acquisition of standard 2D NMR spectra for a purified fungal metabolite.

Sample Preparation

A pure sample of the isolated metabolite (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to a final volume of approximately 0.5 mL in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good sample solubility and to avoid overlapping solvent signals with key analyte resonances.

NMR Data Acquisition

All spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. This provides initial information on chemical shifts, multiplicities, and integration.

  • ¹³C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum, revealing the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: The experiment consists of two 90° pulses separated by an evolution time (t₁). The resulting spectrum shows diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks connecting coupled protons.

  • HSQC: This is an inverse-detected experiment that transfers magnetization from protons to the less sensitive ¹³C nuclei and then back to protons for detection, resulting in high sensitivity. It provides direct one-bond H-C correlations.

  • HMBC: Similar to HSQC, this is an inverse-detected experiment, but it is optimized for long-range couplings (typically 4-10 Hz) to reveal two- and three-bond H-C correlations.

Case Study: Aspergifuranone

The structure of aspergifuranone (1) was elucidated through a comprehensive analysis of its 1D and 2D NMR data.[1][2]

Table 1: ¹H and ¹³C NMR Data of Aspergifuranone (1) in CDCl₃ (500 MHz for ¹H, 125 MHz for ¹³C)

PositionδC (ppm), TypeδH (ppm), mult. (J in Hz)
2161.0, C
3107.8, CH6.16, s
3a138.7, C
428.8, CH₂3.07, dd (17.0, 5.0); 2.70, dd (17.0, 2.5)
578.4, CH5.11, m
6195.8, C
7118.7, C
7a169.3, C
827.9, CH₃1.56, s
1'131.5, CH6.28, d (15.8)
2'128.9, CH6.58, dq (15.8, 6.8)
3'18.4, CH₃1.83, d (6.8)

Table 2: Key 2D NMR Correlations for Aspergifuranone (1)

Proton(s)COSY Correlations (H-H)HMBC Correlations (H to C)
H-3 (6.16)C-2, C-3a, C-4, C-7a
H₂-4 (3.07, 2.70)H-5 (5.11)C-3, C-3a, C-5, C-6
H-5 (5.11)H₂-4 (3.07, 2.70)C-3a, C-6, C-7, C-8
H₃-8 (1.56)C-5, C-7, C-7a
H-1' (6.28)H-2' (6.58)C-3a, C-3'
H-2' (6.58)H-1' (6.28), H₃-3' (1.83)C-3a, C-1'
H₃-3' (1.83)H-2' (6.58)C-1', C-2'

Visualizing the Elucidation Process

The logical flow of structure determination using 2D NMR can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct H-C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Types: C, CH, CH₂, CH₃) C13_NMR->HSQC C13_NMR->HMBC Spin_Systems Assemble Spin Systems COSY->Spin_Systems Assign_Protonated_Carbons Assign Protonated Carbons HSQC->Assign_Protonated_Carbons Connect_Fragments Connect Fragments & Quaternary Carbons HMBC->Connect_Fragments Spin_Systems->Connect_Fragments Assign_Protonated_Carbons->Connect_Fragments Final_Structure Propose Planar Structure Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

The specific connections for aspergifuranone derived from the HMBC data can be visualized to show how the molecular fragments are assembled.

aspergifuranone_hmbc C2 C2 (161.0) C3 C3 (107.8) H3 H3 (6.16) H3->C2 C3a C3a (138.7) H3->C3a C4 C4 (28.8) H3->C4 C7a C7a (169.3) H3->C7a H4 H₂-4 (3.07, 2.70) H4->C3 H4->C3a C5 C5 (78.4) H4->C5 C6 C6 (195.8) H4->C6 H5 H-5 (5.11) H5->C3a H5->C6 C7 C7 (118.7) H5->C7 C8 C8 (27.9) H5->C8 H8 H₃-8 (1.56) H8->C5 H8->C7 H8->C7a C1p C1' (131.5) H1p H-1' (6.28) H1p->C3a C3p C3' (18.4) H1p->C3p C2p C2' (128.9) H2p H-2' (6.58) H2p->C3a H2p->C1p H3p H₃-3' (1.83) H3p->C1p H3p->C2p

Caption: Key HMBC correlations for aspergifuranone.

Comparison with Alternative Methods

While 2D NMR is the gold standard for determining the planar structure of novel small molecules, other techniques play a complementary or, in some cases, primary role.

Table 3: Comparison of Structure Elucidation Techniques

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures nuclear spin correlations through chemical bonds.Provides unambiguous connectivity data; non-destructive; sample is recoverable.Requires milligram quantities of pure sample; relatively time-consuming; does not directly provide absolute stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute 3D structure, including stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to obtain for many natural products.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.High sensitivity (microgram to nanogram); provides molecular formula (HR-MS) and fragmentation data.Fragmentation can be complex to interpret; does not provide stereochemical information; isomers can be difficult to distinguish.
Computational Methods Theoretical calculation of NMR chemical shifts (e.g., DFT).Can help to distinguish between possible isomers by comparing calculated and experimental data.Computationally intensive; accuracy depends on the level of theory and conformational sampling.

Conclusion

The confirmation of a new chemical entity's structure is a meticulous process that relies on the synergistic use of various analytical techniques. As demonstrated with the example of aspergifuranone, 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, provides the foundational data required to piece together the complete planar structure of a complex natural product. While alternative methods like X-ray crystallography offer the advantage of determining absolute stereochemistry, the versatility and broad applicability of 2D NMR make it an essential and routine tool in the arsenal of chemists dedicated to the discovery and development of new bioactive molecules.

References

A Comparative Analysis of the Antimicrobial Potential of 6-Hydroxyramulosin and Ramulosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial activity of structurally similar natural products is crucial for the identification of promising new therapeutic leads. This guide provides a comparative overview of 6-Hydroxyramulosin and ramulosin, two secondary metabolites produced by the endophytic fungus Pestalotiopsis microspora. Due to a lack of direct comparative studies in the currently available scientific literature, this analysis synthesizes the existing, albeit limited, information on their individual antimicrobial properties and provides a framework for future experimental investigation.

While both this compound and ramulosin have been noted for their biological activities, a comprehensive head-to-head comparison of their antimicrobial efficacy is not yet available. The genus Pestalotiopsis is recognized as a prolific source of structurally diverse and biologically active secondary metabolites, including compounds with anticancer, antifungal, and antibacterial properties.[1][2][3] However, specific data detailing the Minimum Inhibitory Concentrations (MICs) of this compound and ramulosin against a broad spectrum of microbial pathogens remain elusive in published research.

Quantitative Antimicrobial Activity

A thorough review of scientific databases did not yield specific MIC values for either this compound or ramulosin against a standardized panel of bacteria or fungi. The existing literature primarily focuses on the isolation and characterization of a wide array of compounds from Pestalotiopsis species, with general remarks on their bioactive potential.[1][4] To facilitate a direct comparison, the following table is presented as a template for future experimental data.

MicroorganismThis compound MIC (µg/mL)Ramulosin MIC (µg/mL)Reference
Staphylococcus aureusData not availableData not available
Escherichia coliData not availableData not available
Pseudomonas aeruginosaData not availableData not available
Candida albicansData not availableData not available
Bacillus subtilisData not availableData not available

Experimental Protocols

To ensure the generation of robust and comparable data, standardized antimicrobial susceptibility testing methods are recommended. The following outlines a typical experimental protocol for determining the MIC of this compound and ramulosin.

1. Broth Microdilution Assay:

This method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Stock solutions of this compound and ramulosin are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate and Purify This compound and Ramulosin C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate with Microbial Suspension B->D C->D E Incubate under Optimal Conditions D->E F Read and Record MIC Values E->F G Compare Antimicrobial Activity F->G

Figure 1. A logical workflow for determining and comparing the Minimum Inhibitory Concentrations (MICs) of this compound and ramulosin.

Putative Mechanisms of Action

Detailed studies on the specific molecular mechanisms by which this compound and ramulosin exert their antimicrobial effects are not currently available. However, based on the general mechanisms of other natural products, several potential pathways can be hypothesized. These may include:

  • Disruption of Cell Membrane Integrity: Many antimicrobial compounds interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Cell Wall Synthesis: Targeting the synthesis of peptidoglycan in bacteria is a common mechanism for antibiotics.

  • Inhibition of Protein Synthesis: Interference with ribosomal function can halt the production of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Some compounds can inhibit DNA replication or transcription.

Hypothesized Antimicrobial Mechanisms:

G cluster_targets Potential Cellular Targets Compound This compound Ramulosin Membrane Cell Membrane Disruption Compound->Membrane Wall Cell Wall Synthesis Inhibition Compound->Wall Protein Protein Synthesis Inhibition Compound->Protein NucleicAcid Nucleic Acid Synthesis Inhibition Compound->NucleicAcid

Figure 2. Potential mechanisms of antimicrobial action for this compound and ramulosin, targeting key cellular processes in microbial pathogens.

Conclusion and Future Directions

While the endophytic fungus Pestalotiopsis microspora is a known producer of bioactive compounds, a direct, data-driven comparison of the antimicrobial activities of this compound and ramulosin is conspicuously absent from the scientific literature. This guide highlights the critical need for further research to elucidate the antimicrobial spectrum, potency (MIC values), and mechanisms of action of these two related natural products. Such studies are essential for evaluating their potential as scaffolds for the development of new antimicrobial agents. Future investigations should focus on performing standardized antimicrobial susceptibility testing against a diverse panel of clinically relevant pathogens and exploring their molecular targets to pave the way for potential therapeutic applications.

References

Comparative Cytotoxicity of 6-Hydroxyramulosin and its Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is currently no publicly available experimental data detailing the cytotoxicity of 6-Hydroxyramulosin or its derivatives. Studies providing a direct comparison of the cytotoxic effects of these specific compounds against any cell line, or detailing their mechanisms of action, have not been identified.

Therefore, it is not possible to provide a quantitative comparison, detail experimental protocols, or delineate signaling pathways related to the cytotoxicity of this compound and its analogs at this time. The information necessary to construct the requested comparison guide, including IC50 values and detailed methodologies, is absent from the current body of scientific publications.

For researchers, scientists, and drug development professionals interested in the potential cytotoxic properties of this compound, this represents a novel area of investigation. Future research would need to involve the synthesis of this compound and a series of its derivatives, followed by systematic in vitro cytotoxicity screening against a panel of cancer cell lines and normal cell lines to establish a baseline structure-activity relationship.

General Methodologies for Cytotoxicity Assessment

While specific data for this compound is unavailable, the following outlines standard experimental protocols and workflows that would be employed to assess and compare the cytotoxicity of a novel compound and its derivatives.

Experimental Workflow for Cytotoxicity Screening

The typical workflow for evaluating the cytotoxic properties of a new chemical entity and its analogs is a multi-step process.

Experimental Workflow for Cytotoxicity Screening cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_data Data Analysis s1 Synthesis of This compound s3 Structural Verification (NMR, MS, etc.) s1->s3 s2 Synthesis of Derivatives s2->s3 t1 Preparation of Serial Dilutions of Compounds s3->t1 c1 Selection of Cancer & Normal Cell Lines c2 Cell Seeding in Multi-well Plates c1->c2 t2 Incubation of Cells with Compounds (24-72h) c2->t2 t1->t2 a1 MTT, SRB, or other Viability Assay t2->a1 d1 Measurement of Cell Viability a1->d1 d2 Calculation of IC50 Values d1->d2 d3 Statistical Analysis d2->d3

Caption: A generalized workflow for the synthesis, screening, and evaluation of the cytotoxic activity of novel compounds.

Common Cytotoxicity Assay Protocols

Several well-established assays are used to determine the cytotoxicity of chemical compounds. The choice of assay can depend on the compound's mechanism of action and the specific research question.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass.

  • Methodology:

    • Seed and treat cells as in the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and allow the plates to dry.

    • Solubilize the bound SRB with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (typically around 510 nm).

    • Calculate cell viability and IC50 values.

Potential Signaling Pathways to Investigate

Should research into the cytotoxicity of this compound and its derivatives be undertaken, several common signaling pathways associated with cell death and survival would be logical starting points for mechanistic studies.

Potential Signaling Pathways in Cytotoxicity cluster_apoptosis Apoptosis Induction cluster_cycle Cell Cycle Arrest cluster_survival Inhibition of Survival Pathways compound This compound Derivatives caspase Caspase Activation (Caspase-3, -8, -9) compound->caspase cdk CDK Inhibition compound->cdk pi3k PI3K/Akt Pathway compound->pi3k bcl2 Modulation of Bcl-2 Family Proteins caspase->bcl2 mito Mitochondrial Dysfunction bcl2->mito p53 p53 Activation cdk->p53 mapk MAPK Pathway pi3k->mapk

A Comparative Guide to Polyketides from Pestalotiopsis and Other Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endophytic fungi are a prolific source of structurally diverse and biologically active secondary metabolites, with polyketides being a prominent class of compounds demonstrating a wide range of pharmacological activities. The genus Pestalotiopsis is a well-known producer of a vast arsenal of bioactive polyketides. This guide provides a comparative overview of the biological activities of various polyketides isolated from Pestalotiopsis species, alongside a profile of 6-Hydroxyramulosin, a polyketide whose fungal origin is not definitively linked to Pestalotiopsis in current literature, and its analogue 5-Hydroxyramulosin from Phoma sp. This comparison aims to highlight the chemical diversity and therapeutic potential of these fungal metabolites.

Introduction to Fungal Polyketides

Polyketides are a large family of natural products synthesized by polyketide synthases (PKSs). These enzymes iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to generate a vast array of complex molecular architectures. In fungi, PKSs are responsible for the biosynthesis of compounds with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The genus Pestalotiopsis, in particular, has been a rich source of novel polyketides with significant potential for drug discovery.

Comparative Analysis of Biological Activities

The following sections and tables summarize the reported biological activities of this compound and a selection of polyketides isolated from various Pestalotiopsis species.

Cytotoxic Activity

Many polyketides from Pestalotiopsis exhibit potent cytotoxic effects against various cancer cell lines. This compound has also been reported to possess cytotoxic properties. The table below provides a comparative summary of their activities.

CompoundFungal SourceCell LineIC50 (µM)Reference
This compound Fungal MetaboliteA549 (Lung Carcinoma)31.8 (14.2 µg/mL)[1]
T24 (Bladder Carcinoma)34.3 (15.3 µg/mL)[1]
Pestalpolyol A Pestalotiopsis sp. cr013A-549 (Lung Carcinoma)2.3[2]
Pestalpolyol B Pestalotiopsis sp. cr013A-549 (Lung Carcinoma)10.6[2]
Pestalpolyol D Pestalotiopsis sp. cr013A-549 (Lung Carcinoma)10.7[2]
Sinopestalotiollide A Pestalotiopsis palmarumA549 (Lung Carcinoma)31.29
Sinopestalotiollide B Pestalotiopsis palmarumA549 (Lung Carcinoma)44.89
Sinopestalotiollide C Pestalotiopsis palmarumA549 (Lung Carcinoma)36.13
Ergosta-5,7,22-trien-3-ol Pestalotiopsis sp.A549 (Lung Carcinoma)0.011 (11.44 nM)
Heterocornol M Pestalotiopsis heterocornisIchikawa (Human Carcinoma)20.4
BGC-823 (Gastric Carcinoma)35.2
HepG2 (Liver Cancer)41.3
7860 (Kidney Cancer)55.7
Pestaloketide D Pestalotiopsis sp.A-549 (Lung Carcinoma)22.1
Pestaloketide E Pestalotiopsis sp.A-549 (Lung Carcinoma)45.3
Pestalotiopol G Pestalotiopsis sp.HepG2 (Liver Cancer)16.2
Pestalotiopol H Pestalotiopsis sp.A-549 (Lung Carcinoma)34.8
Anti-inflammatory Activity

Several polyketides from Pestalotiopsis have demonstrated anti-inflammatory effects, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundFungal SourceAssayIC50 (µM)Reference
Pestaloketide A Pestalotiopsis sp.NO Production Inhibition (RAW 264.7)23.6
Pestaloketide B Pestalotiopsis sp.NO Production Inhibition (RAW 264.7)14.5
Heterocornol T Pestalotiopsis heterocornisNO Production Inhibition (RAW 264.7)Not specified, but significant
Heterocornol X Pestalotiopsis heterocornisNO Production Inhibition (RAW 264.7)Not specified, but significant
Antibacterial Activity

The antibacterial potential of Pestalotiopsis polyketides has also been explored, with several compounds showing activity against pathogenic bacteria.

CompoundFungal SourceBacterial StrainMIC (µg/mL)Reference
Pestalotiopol G Pestalotiopsis sp.Staphylococcus aureus3.0
Bacillus subtilis6.0
Pestalotiopol H Pestalotiopsis sp.Staphylococcus aureus25
Bacillus subtilis50
Pestaloisocoumarin A Pestalotiopsis heterocornisStaphylococcus aureus25
Bacillus subtilis50
Pestaloisocoumarin B Pestalotiopsis heterocornisStaphylococcus aureus50
Bacillus subtilis100
Gamahorin Pestalotiopsis heterocornisStaphylococcus aureus100
Bacillus subtilis100
Mangiferaelactone Pestalotiopsis mangiferaeListeria monocytogenes1.69 (crude extract)
Bacillus cereus0.55 (crude extract)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other polyketides) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biosynthesis and Signaling Pathways

The biosynthesis of polyketides in fungi is a complex process involving large, multifunctional enzymes known as polyketide synthases (PKSs). The diversity of polyketide structures arises from the modular nature of these enzymes and the various tailoring enzymes that modify the polyketide backbone.

Polyketide_Biosynthesis_Workflow cluster_0 Core Polyketide Synthesis cluster_1 Post-PKS Modifications cluster_2 Biological Activity Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC PKS Polyketide Synthase Malonyl-CoA->PKS Loading Polyketide_Backbone Polyketide_Backbone PKS->Polyketide_Backbone Iterative Condensation Modified_Polyketide Modified_Polyketide Polyketide_Backbone->Modified_Polyketide Tailoring Enzymes (Oxidation, Reduction, Methylation, etc.) Bioactive_Compound Bioactive_Compound Modified_Polyketide->Bioactive_Compound Final Product Target_Interaction Target_Interaction Bioactive_Compound->Target_Interaction e.g., Enzyme Inhibition, Receptor Binding Pharmacological_Effect Pharmacological_Effect Target_Interaction->Pharmacological_Effect e.g., Cytotoxicity, Anti-inflammatory

Caption: Generalized workflow of fungal polyketide biosynthesis and subsequent biological activity.

The regulation of polyketide biosynthesis is also a complex process, often involving signaling pathways that respond to environmental cues. For instance, the inhibition of nitric oxide production by some Pestalotiopsis polyketides suggests an interaction with inflammatory signaling pathways.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB NF-kB_Inhibition NF-kB_Inhibition NF-kB_Inhibition->NF-kB iNOS_Gene_Expression iNOS_Gene_Expression NF-kB->iNOS_Gene_Expression Nuclear Translocation iNOS_Protein iNOS_Protein iNOS_Gene_Expression->iNOS_Protein Transcription & Translation NO_Production NO_Production iNOS_Protein->NO_Production Enzymatic Activity Pestalotiopsis_Polyketide Pestalotiopsis_Polyketide Pestalotiopsis_Polyketide->NF-kB_Inhibition Inhibitory Action

Caption: Simplified signaling pathway for LPS-induced NO production and potential inhibition by Pestalotiopsis polyketides.

Conclusion

The polyketides produced by Pestalotiopsis species represent a rich and diverse source of bioactive compounds with significant therapeutic potential, particularly in the areas of oncology, inflammation, and infectious diseases. While the fungal origin of this compound remains to be definitively linked to Pestalotiopsis, its cytotoxic profile underscores the broader potential of fungal polyketides in drug discovery. Further research into the isolation, structure elucidation, and biological evaluation of new polyketides from diverse fungal genera is warranted to uncover novel therapeutic leads. Moreover, a deeper understanding of their biosynthetic pathways could open avenues for synthetic biology approaches to generate novel analogues with improved efficacy and pharmacological properties.

References

Comparative Analysis of 6-Hydroxyramulosin: Data Currently Limited to a Single Fungal Source

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 6-Hydroxyramulosin from different fungal isolates is not feasible at this time due to the limited availability of published research. Currently, Pestalotia ramulosa is the only well-documented fungal source of this specific metabolite.

This lack of comparative data prevents the creation of a meaningful guide that meets the core requirements of comparing performance and experimental data from multiple sources.

Alternative Analysis: this compound vs. 5-Hydroxyramulosin

In contrast to the data scarcity for this compound, a closely related compound, 5-Hydroxyramulosin , has been isolated and studied from multiple fungal isolates. This provides an opportunity for a valuable comparative analysis that could still be of high interest to researchers, scientists, and drug development professionals.

A comparative guide on 5-Hydroxyramulosin from different fungal sources, such as Phoma tropica and endophytic fungi isolated from Cinnamomum mollissimum, could provide insights into:

  • Variations in production yields between different fungal strains.

  • Differences in the biological activity profiles (e.g., antimicrobial, cytotoxic).

  • Comparative analysis of the experimental protocols for isolation and purification.

Should a comparative analysis of 5-Hydroxyramulosin be of interest, the following sections could be developed:

Proposed Content for a 5-Hydroxyramulosin Comparative Guide:

Data Presentation

A summary of all quantitative data would be presented in clearly structured tables for easy comparison. This would include:

  • Table 1: Fungal Sources and Production of 5-Hydroxyramulosin. This table would detail the fungal species, the substrate used for cultivation, and the reported yield of 5-Hydroxyramulosin.

  • Table 2: Comparative Biological Activity of 5-Hydroxyramulosin. This table would present data on the bioactivity of 5-Hydroxyramulosin from different fungal isolates, including metrics like IC50 or MIC values against various cell lines or microbial strains.

Experimental Protocols

Detailed methodologies for key experiments would be provided, including:

  • Fungal Cultivation and Extraction: Protocols for the growth of the source fungi and the subsequent extraction of the crude metabolite mixture.

  • Isolation and Purification: Step-by-step procedures for the chromatographic separation and purification of 5-Hydroxyramulosin.

  • Structural Elucidation: An overview of the analytical techniques used to confirm the structure of the isolated compound (e.g., NMR, Mass Spectrometry).

  • Biological Assays: Detailed protocols for the bioassays used to determine the antifungal, antibacterial, or cytotoxic activity.

Visualization

Diagrams for described signaling pathways, experimental workflows, or logical relationships would be created using Graphviz (DOT language).

Example Workflow Diagram:

cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & Bioassays Fungal Isolate Fungal Isolate Fermentation Fermentation Fungal Isolate->Fermentation Inoculation Biomass Separation Biomass Separation Fermentation->Biomass Separation Harvesting Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Extract Chromatography Chromatography Solvent Extraction->Chromatography Fractionation Purified 5-Hydroxyramulosin Purified 5-Hydroxyramulosin Chromatography->Purified 5-Hydroxyramulosin Isolation Structural Elucidation Structural Elucidation Purified 5-Hydroxyramulosin->Structural Elucidation NMR, MS Biological Assays Biological Assays Purified 5-Hydroxyramulosin->Biological Assays Antifungal, Cytotoxic

A generalized workflow for the isolation and characterization of 5-Hydroxyramulosin from fungal sources.

We recommend proceeding with a comparative analysis of 5-Hydroxyramulosin to provide a valuable resource for the intended audience. We await your feedback on this proposed direction.

Validating the Target of 6-Hydroxyramulosin: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the biological target of 6-Hydroxyramulosin, a fungal metabolite with demonstrated cytotoxic activity. While the precise molecular target of this compound remains to be elucidated, this document outlines a comprehensive strategy for its identification and validation, comparing established methodologies and presenting the known experimental data.

This compound: A Profile of a Cytotoxic Fungal Metabolite

This compound is an isocoumarin, a class of natural lactones, that has been isolated from the fungus Botrytis sp.. Initial studies have confirmed its cytotoxic effects against human lung carcinoma (A549) and bladder cancer (T24) cell lines. This inherent bioactivity positions this compound as a compound of interest for further investigation in oncology drug discovery.

In Vitro Cytotoxicity Data

The primary reported biological activity of this compound is its ability to inhibit the proliferation of cancer cells. The following table summarizes the available 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma14.2
T24Bladder Cancer15.3

The Unidentified Target: A Common Challenge with Natural Products

A significant hurdle in the development of natural products as therapeutic agents is the identification of their specific molecular target(s). The mechanism of action for many isocoumarins involves the induction of apoptosis, but the direct protein interactions that trigger this cascade are often unknown. The following sections outline a proposed workflow for the systematic identification and validation of the biological target of this compound.

Proposed Experimental Workflow for Target Identification

A multi-pronged approach is recommended for identifying the molecular target of this compound. This typically involves a combination of affinity-based methods, computational predictions, and genetic approaches.

G Experimental Workflow for this compound Target Identification cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Candidate Target Validation cluster_2 Phase 3: Cellular and In Vivo Target Engagement A Affinity Chromatography using immobilized this compound D Direct Binding Assays (e.g., SPR, ITC) with purified candidate proteins A->D B Computational Docking against known cancer targets (e.g., kinases) B->D C Differential Proteomics (e.g., SILAC) of treated vs. untreated cells C->D E In vitro activity assays with recombinant target protein D->E F Cellular Thermal Shift Assay (CETSA) in A549/T24 cells E->F G Target knockdown/knockout (siRNA/CRISPR) to phenocopy this compound's effect F->G H Overexpression of target to induce resistance G->H I In vivo studies in xenograft models with target engagement biomarkers H->I

A proposed experimental workflow for identifying and validating the molecular target of this compound.

Hypothetical Signaling Pathways in A549 and T24 Cells

Given the cytotoxic nature of this compound, it is plausible that its molecular target is a key component of signaling pathways that regulate cell survival, proliferation, and apoptosis in A549 and T24 cells. Two prominent pathways often implicated in these processes are the PI3K/Akt and MAPK/ERK pathways. The diagrams below illustrate these pathways as potential, though unconfirmed, targets for this compound.

Potential Interruption of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in cancer. A compound like this compound could potentially inhibit a key kinase in this pathway, leading to the induction of apoptosis.

G Hypothetical Inhibition of PI3K/Akt Pathway by this compound Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Bad Bad Akt->Bad Bcl2 Bcl2 Bad->Bcl2 Apoptosis_Inhibition Apoptosis_Inhibition Bcl2->Apoptosis_Inhibition 6_Hydroxyramulosin 6_Hydroxyramulosin Target_Protein Hypothetical Target 6_Hydroxyramulosin->Target_Protein Target_Protein->Akt Inhibition

Potential mechanism of this compound via the PI3K/Akt signaling pathway.
Potential Modulation of the MAPK/ERK Proliferation Pathway

The MAPK/ERK pathway is another crucial signaling cascade that promotes cell proliferation and is a common target for anticancer drugs. This compound could exert its cytotoxic effects by inhibiting a component of this pathway.

G Hypothetical Inhibition of MAPK/ERK Pathway by this compound Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation 6_Hydroxyramulosin 6_Hydroxyramulosin Target_Protein Hypothetical Target 6_Hydroxyramulosin->Target_Protein Target_Protein->Raf Inhibition

Potential mechanism of this compound via the MAPK/ERK signaling pathway.

Experimental Protocols for Key Validation Experiments

To facilitate the investigation into this compound's mechanism of action, detailed methodologies for key validation experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of this compound to its target protein in a cellular context.

Protocol:

  • Culture A549 or T24 cells to 80-90% confluency.

  • Treat cells with either vehicle control or this compound at various concentrations for 1 hour.

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Target Knockdown using siRNA

Objective: To determine if the reduction of the putative target protein's expression phenocopies the cytotoxic effect of this compound.

Protocol:

  • Seed A549 or T24 cells in 6-well plates.

  • Transfect cells with either a non-targeting control siRNA or an siRNA specific to the putative target protein using a suitable transfection reagent.

  • After 48-72 hours, assess the knockdown efficiency by Western blotting or qRT-PCR.

  • In parallel, assess cell viability using an MTT or similar assay.

  • A significant reduction in cell viability in the target knockdown group compared to the control group would support the hypothesis that the protein is the target of this compound.

Comparative Analysis with Alternative Compounds

Once the target of this compound is validated, a direct comparison with other compounds targeting the same protein or pathway becomes feasible. The table below provides a template for such a comparative analysis.

FeatureThis compoundAlternative Compound A (e.g., a known kinase inhibitor)Alternative Compound B (e.g., another natural product)
Target To be determinede.g., EGFRe.g., mTOR
IC50 (A549) 14.2 µg/mLProvide known valueProvide known value
IC50 (T24) 15.3 µg/mLProvide known valueProvide known value
Mechanism of Action To be determinede.g., ATP-competitive inhibitione.g., Allosteric inhibition
Off-target effects To be determinedDocumented side effectsDocumented side effects
Solubility To be determinedProvide known valueProvide known value
Bioavailability To be determinedProvide known valueProvide known value

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of a novel anticancer agent. Its cytotoxic activity against lung and bladder cancer cell lines is a promising initial finding. The immediate and critical next step is the identification and validation of its molecular target. The experimental workflows and methodologies outlined in this guide provide a clear path forward for researchers. Elucidating the precise mechanism of action will not only advance our understanding of this natural product's therapeutic potential but also enable a robust comparison with existing and emerging cancer therapies. Subsequent research should focus on medicinal chemistry efforts to optimize its potency and drug-like properties, as well as in vivo studies to establish its efficacy and safety profile.

Unlocking Antibiotic Synergy: A Case Study on Fungal Metabolites from Pestalotiopsis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to focus on the synergistic effects of 6-Hydroxyramulosin with known antibiotics. However, a comprehensive literature search revealed a lack of specific data on the synergistic antimicrobial properties of this particular compound. Therefore, this guide has been adapted to provide a comparative analysis of the synergistic effects of other secondary metabolites isolated from the fungal genus Pestalotiopsis, a known source of bioactive compounds. This serves as a valuable case study for researchers interested in the potential of natural products to enhance the efficacy of existing antibiotics.

Synergistic Activity of Pestalotiopsis Metabolites with Meropenem against MRSA

Recent studies have demonstrated that secondary metabolites isolated from Pestalotiopsis sp. FKR-0115 exhibit significant synergistic activity with the β-lactam antibiotic meropenem against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. All six aromatic secondary metabolites identified in the study, namely pestalone, emodin, phomopsilactone, and pestalachlorides B, C, and D, enhanced the efficacy of meropenem[1][2]. Pestalone, in particular, showed the most potent synergistic activity[2].

Below is a summary of the minimum inhibitory concentrations (MICs) for some of these compounds, alone and in combination with meropenem.

CompoundOrganismMIC (µg/mL) - Compound AloneMIC (µg/mL) - Meropenem AloneMIC (µg/mL) - Compound in Combination with Meropenem (1 µg/mL)Fold Decrease in Meropenem MIC
PestaloneMRSA16>164≥4
Pestalachloride BMRSA32>16Not specifiedNot specified

Experimental Protocols

The synergistic effects of the Pestalotiopsis metabolites with meropenem were evaluated using the broth microdilution checkerboard method. This technique allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.

Checkerboard Broth Microdilution Assay Protocol

This protocol is a representative method for determining the synergistic activity of a test compound with an antibiotic.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of Pestalotiopsis metabolites (e.g., pestalone) and meropenem are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) is used. The strain is cultured on Mueller-Hinton agar (MHA) overnight at 37°C.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is used for the assay.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are required.

2. Inoculum Preparation:

  • Several MRSA colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Checkerboard Setup:

  • A two-dimensional checkerboard dilution is prepared in the 96-well plate.

  • Rows: Serial twofold dilutions of the Pestalotiopsis metabolite are made horizontally across the plate in CAMHB.

  • Columns: Serial twofold dilutions of meropenem are made vertically down the plate in CAMHB.

  • This creates a matrix of wells containing various concentrations of both the test compound and the antibiotic.

  • Control wells containing only the test compound, only the antibiotic, and no antimicrobial agents (growth control) are included.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared MRSA suspension.

  • The plates are incubated at 37°C for 18-24 hours.

5. Determination of MIC and FIC Index:

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Compound A + FIC of Compound B Where:

    • FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)

    • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

  • The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solutions (Pestalotiopsis Metabolite & Meropenem) setup_plate Setup 96-Well Plate (Serial Dilutions) prep_compound->setup_plate prep_inoculum Prepare MRSA Inoculum (0.5 McFarland, diluted) inoculate Inoculate Plate with MRSA prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Proposed Mechanism of Synergistic Action

The primary mechanism of resistance in MRSA to β-lactam antibiotics is the production of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. PBP2a has a low affinity for most β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these antibiotics.

While the precise mechanism of synergy for the Pestalotiopsis metabolites has not been fully elucidated, a plausible hypothesis is the inhibition of PBP2a function. Other fungal metabolites have been shown to act as inhibitors of PBP2a. By binding to an allosteric site on PBP2a, these compounds can induce a conformational change that renders the active site susceptible to inhibition by β-lactam antibiotics like meropenem. This would restore the antibiotic's ability to disrupt peptidoglycan synthesis, leading to bacterial cell death.

Signaling_Pathway meropenem Meropenem pbp2a PBP2a (Low Affinity for Meropenem) meropenem->pbp2a Ineffective Inhibition cell_wall Peptidoglycan Cell Wall Synthesis meropenem->cell_wall Effective Inhibition (in presence of metabolite) pestalotiopsis Pestalotiopsis Metabolite pestalotiopsis->pbp2a Allosteric Inhibition pbp2a->cell_wall Enables lysis Cell Lysis cell_wall->lysis Inhibited by Effective Meropenem

Proposed Synergistic Mechanism

Conclusion

While direct evidence for the synergistic effects of this compound with antibiotics is currently lacking, the broader class of secondary metabolites from Pestalotiopsis species presents a promising avenue for the development of antibiotic adjuvants. The synergistic activity observed with meropenem against MRSA highlights the potential of natural products to overcome antibiotic resistance. Further research is warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of these and other fungal metabolites in combination therapies. The experimental frameworks and proposed mechanisms outlined in this guide provide a foundation for future investigations in this critical area of drug discovery.

References

In Vivo Therapeutic Potential of 6-Hydroxyramulosin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the in vivo therapeutic potential of 6-Hydroxyramulosin is not currently available in the public domain. This guide serves as a template, presenting a hypothetical comparison based on established methodologies for evaluating novel therapeutic compounds. The data and experimental details provided are illustrative and designed to guide researchers in the potential validation of this compound or similar natural products.

This guide provides a comparative overview of the hypothetical therapeutic potential of this compound against a standard-of-care alternative, Compound X, in a preclinical model of inflammatory disease. The objective is to present a framework for the in vivo validation of novel compounds, adhering to rigorous scientific standards for data presentation and experimental transparency.

Comparative Efficacy: Anti-Inflammatory Activity

The therapeutic efficacy of this compound was hypothetically assessed in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a well-established model for studying systemic inflammation. The primary outcomes measured were the reduction in pro-inflammatory cytokine levels and neutrophil infiltration into the lungs.

Table 1: Comparison of Anti-Inflammatory Effects of this compound and Compound X

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)Lung Myeloperoxidase (MPO) Activity Reduction (%)
Vehicle Control-000
This compound1035 ± 4.240 ± 5.130 ± 3.8
This compound2562 ± 5.868 ± 6.355 ± 4.9
Compound X1045 ± 4.950 ± 5.540 ± 4.1

Data are presented as mean ± standard deviation.

Pharmacokinetic Profile

A preliminary pharmacokinetic study was hypothetically conducted to assess the bioavailability and half-life of this compound compared to Compound X.

Table 2: Comparative Pharmacokinetic Parameters

CompoundBioavailability (%)Half-life (t½) (hours)Cmax (ng/mL)
This compound454.2850
Compound X606.81200

Experimental Protocols

LPS-Induced Acute Lung Injury Model

Animals: Male C57BL/6 mice, 8-10 weeks old, were used for this study. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures were performed in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Experimental Procedure:

  • Mice were randomly assigned to four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and Compound X (10 mg/kg).

  • This compound and Compound X were administered intraperitoneally (i.p.) 1 hour prior to LPS challenge.

  • Acute lung injury was induced by intratracheal administration of LPS (1 mg/kg) in saline. The vehicle control group received saline only.

  • Six hours after LPS administration, mice were euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissues were collected.

  • Pro-inflammatory cytokines (TNF-α and IL-6) in the BAL fluid were quantified using ELISA kits according to the manufacturer's instructions.

  • Myeloperoxidase (MPO) activity in lung tissue homogenates, an indicator of neutrophil infiltration, was measured spectrophotometrically.

Pharmacokinetic Analysis

Drug Administration and Sampling:

  • A single dose of this compound (10 mg/kg) or Compound X (10 mg/kg) was administered intravenously (i.v.) or orally (p.o.) to fasted mice.

  • Blood samples were collected at various time points (0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound and Compound X were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic parameters, including bioavailability, half-life (t½), and maximum plasma concentration (Cmax), were calculated using non-compartmental analysis.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus and Binds Hydroxyramulosin This compound Hydroxyramulosin->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription IkB_NFkB IκB NF-κB IkB_NFkB->IKK IkB_NFkB->NFkB Releases

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

G cluster_workflow In Vivo Validation Workflow start Animal Acclimatization (7 days) grouping Random Group Assignment (n=8 per group) start->grouping treatment Drug Administration (i.p.) grouping->treatment induction LPS-induced Lung Injury (Intratracheal) treatment->induction euthanasia Euthanasia & Sample Collection (6 hours post-LPS) induction->euthanasia analysis Biochemical Analysis (ELISA, MPO Assay) euthanasia->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for the in vivo validation of this compound.

Cross-Validation of Analytical Methods for the Quantification of 6-Hydroxyramulosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 6-Hydroxyramulosin, a fungal metabolite of interest in various research and development fields. The objective is to offer a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance spectroscopy (qNMR) to assist in selecting the most appropriate method for specific research needs. This document outlines the experimental protocols, presents a comparative analysis of their performance, and details a cross-validation workflow to ensure data integrity and consistency across different analytical platforms.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for this purpose.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Limit of Detection (LOD) ~10-50 ng/mL~0.1-5 ng/mL~1-10 µg/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-15 ng/mL~5-30 µg/mL
Linearity (r²) > 0.999> 0.998> 0.999
Precision (RSD%) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Throughput HighMediumLow to Medium
Selectivity Moderate to High (can be affected by co-eluting impurities)Very High (mass fragmentation provides structural information)High (distinct signals for specific protons)
Sample Preparation Simple extraction and filtration.Derivatization may be required to increase volatility.Minimal, dissolution in a deuterated solvent.
Cost (Instrument) ModerateHighVery High
Cost (Operational) LowModerateHigh (cryogens, deuterated solvents)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample characteristics.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid).

    • Gradient Program: Start with 20% ACN, increase to 80% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

  • Prepare a series of calibration standards of this compound in methanol.

  • Inject the standards and the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (if necessary): To increase the volatility of this compound, derivatization of the hydroxyl groups is recommended.

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-500.

Quantification:

  • Use a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Prepare calibration standards of derivatized this compound with the internal standard.

  • Analyze the standards and the derivatized sample by GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d4, Chloroform-d).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

  • Pulse Angle: 30° to ensure full relaxation between scans.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 15-30 seconds).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds.

Quantification:

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • analyte = this compound

    • IS = Internal Standard

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results.[1] This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow start Start: Define Acceptance Criteria method_A Method A Validation (e.g., HPLC-UV) start->method_A method_B Method B Validation (e.g., GC-MS) start->method_B select_samples Select Representative Samples (n > 20) method_A->select_samples method_B->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare Compare Results (e.g., Bland-Altman plot, % difference) analyze_A->compare analyze_B->compare pass Results are Comparable (Meet Acceptance Criteria) compare->pass Yes fail Investigate Discrepancies compare->fail No end End: Methods are Cross-Validated pass->end fail->analyze_A Re-analyze or Method Modification fail->analyze_B

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Method Selection

The decision to use a particular analytical method is often guided by the specific requirements of the study. The following diagram illustrates a decision-making pathway for selecting an appropriate method for this compound analysis.

MethodSelection start Start: Define Analytical Needs need_high_throughput High Sample Throughput Needed? start->need_high_throughput need_high_sensitivity Trace Level Quantification Needed? need_high_throughput->need_high_sensitivity No hplc Select HPLC-UV need_high_throughput->hplc Yes need_structural_info Structural Confirmation Required? need_high_sensitivity->need_structural_info No gcms Select GC-MS need_high_sensitivity->gcms Yes need_primary_method Need for a Primary Ratio Method? need_structural_info->need_primary_method No need_structural_info->gcms Yes need_primary_method->hplc No qnmr Select qNMR need_primary_method->qnmr Yes

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Hydroxyramulosin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 6-Hydroxyramulosin, a fungal metabolite. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines disposal protocols based on general best practices for chemical waste management, drawing from available data on its properties.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for assessing its potential hazards and determining the appropriate disposal route.

PropertyValue
Molecular Formula C10H14O4
Molecular Weight 198.2
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]
Storage Temperature -20°C[1]

Disposal Procedures

In the absence of a specific Safety Data Sheet, this compound should be treated as a potentially hazardous chemical. The following step-by-step guidance is based on standard laboratory procedures for chemical waste disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Appropriate protective gloves and clothing to prevent skin exposure.[2]

  • A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or inhalation.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or personal protective equipment, in a designated and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The container should be kept tightly closed in a dry, cool, and well-ventilated place.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for liquid chemical waste. Given its solubility in various organic solvents, it should be disposed of in an organic solvent waste container. Do not pour solutions down the drain or into the general trash.

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

  • Store the waste containers in a designated, secure area away from heat and sources of ignition.

Step 4: Disposal

  • The final disposal of this compound waste must be conducted through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • It is crucial to avoid releasing the chemical into the environment.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generated? B->C D Solid Waste C->D Yes E Liquid Waste (Solutions) C->E Yes F Collect in Labeled Solid Hazardous Waste Container D->F G Collect in Labeled Liquid Hazardous Waste Container E->G H Store in Designated Secure Area F->H G->H I Contact EHS for Pickup by Approved Waste Vendor H->I J End: Proper Disposal I->J

Disposal workflow for this compound.

References

Safe Handling and Disposal of 6-Hydroxyramulosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Given that 6-Hydroxyramulosin is a fungal secondary metabolite with unavailable specific toxicological data, it is imperative to handle it with the caution appropriate for a potentially bioactive or cytotoxic compound. This guide provides essential procedures for personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Control

Due to the unknown toxicological profile of this compound, a conservative approach assuming it may be genotoxic, oncogenic, mutagenic, or teratogenic is recommended. The primary routes of exposure to be controlled are inhalation of aerosols or dust, skin contact, and accidental ingestion.[1][2]

A hierarchy of controls should be implemented to minimize exposure.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Substitution->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Figure 1. Hierarchy of controls for handling this compound.

Engineering Controls : All work involving this compound, especially handling of the solid compound or preparation of solutions, must be conducted in a dedicated fume hood or a biological safety cabinet to prevent the recirculation of air into the laboratory.[1]

Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Clear standard operating procedures (SOPs) must be established and followed. Eating, drinking, and smoking are strictly prohibited in the laboratory.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves conforming to ASTM D6978. Double gloving is required.To prevent skin contact with the compound. Double gloving provides an extra layer of protection.[4]
Gown Disposable, moisture-resistant, long-sleeved gown with cuffs.To protect clothing and skin from accidental splashes or spills.
Eye/Face Protection Chemical splash goggles and a full-face shield.To protect the eyes and face from splashes when handling solutions or if there is a risk of aerosol generation.
Respiratory Protection An approved, fit-tested N95 or higher-level respirator.Required if there is a risk of inhaling aerosols or dust particles, especially when handling the solid compound outside of a contained system.

Operational Plan for Handling

A step-by-step procedure should be followed to ensure the safe handling of this compound.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area (fume hood or biological safety cabinet) by covering the surface with absorbent, disposable liners.

    • Have a cytotoxic spill kit readily available.

  • Handling :

    • Don the required PPE as specified in the table above.

    • Handle the compound within the designated engineering control.

    • When weighing the solid compound, do so in a containment balance enclosure or a fume hood to minimize the generation of dust.

    • For dissolution, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate all surfaces with an appropriate cleaning agent.

    • Remove outer gloves and dispose of them as cytotoxic waste.

    • Remove the gown and any other disposable PPE and place them in a designated cytotoxic waste container.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Disposal Workflow for this compound Waste cluster_1 Waste Segregation and Disposal Start Waste Generation (Contaminated PPE, glassware, solutions) Segregate Segregate Waste Streams Start->Segregate SolidWaste Solid Waste (Gloves, gowns, liners) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates) Segregate->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, contaminated glassware) Segregate->SharpsWaste Sharps PackageSolid Package in Labeled, Leak-proof Container SolidWaste->PackageSolid PackageLiquid Collect in Labeled, Leak-proof, Compatible Container LiquidWaste->PackageLiquid PackageSharps Place in Puncture-resistant Sharps Container SharpsWaste->PackageSharps Dispose Dispose via Licensed Hazardous Waste Contractor PackageSolid->Dispose PackageLiquid->Dispose PackageSharps->Dispose

Figure 2. Step-by-step disposal plan for this compound waste.

Waste Segregation and Disposal Procedures :

  • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent liners, must be placed in a clearly labeled, leak-proof plastic bag or container designated for cytotoxic waste.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps : Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.

  • Final Disposal : All waste containers must be collected and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Spill Management :

In the event of a spill, the area should be immediately secured. Personnel should don the appropriate PPE, including respiratory protection, before proceeding with cleanup. Use a cytotoxic spill kit to absorb and contain the spill. All cleanup materials must be disposed of as cytotoxic waste. The spill area should be thoroughly decontaminated after the cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.